Esflurbiprofen
Beschreibung
Esflurbiprofen is under investigation in clinical trial NCT03434197 (Safety and Efficacy of SFPP in Knee Osteoarthritis).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Flurbiprofen: A Comprehensive Technical Guide on its Chemical Properties and pKa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of (S)-flurbiprofen, with a specific focus on its acidity constant (pKa). The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical procedures are provided. Visual diagrams generated using Graphviz are included to illustrate relevant biological pathways and experimental workflows.
Core Chemical Properties of (S)-Flurbiprofen
(S)-flurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Its anti-inflammatory, analgesic, and antipyretic activities are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3] The (S)-enantiomer is considered the pharmacologically active form.
Below is a summary of the key chemical and physical properties of (S)-flurbiprofen.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | [4] |
| Synonyms | Esflurbiprofen, (+)-Flurbiprofen | [5] |
| CAS Number | 51543-39-6 | [4] |
| Molecular Formula | C₁₅H₁₃FO₂ | [4][6] |
| Molecular Weight | 244.26 g/mol | [4][6] |
| Appearance | White to yellowish crystalline powder | [1] |
| Melting Point | 109-110 °C | [5][7] |
| pKa (Predicted) | 4.14 ± 0.10 | [1] |
| Solubility | Insoluble in H₂O; ≥10.9 mg/mL in DMSO; ≥69.1 mg/mL in EtOH | [5] |
| IC₅₀ (COX-1) | 0.48 µM (guinea pig whole blood) | [5][8] |
| IC₅₀ (COX-2) | 0.47 µM (guinea pig whole blood) | [5][8] |
Acidity Constant (pKa) of (S)-Flurbiprofen
The acidity constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism, and excretion. For an acidic drug like (S)-flurbiprofen, the pKa value indicates the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. The following protocol is a generalized procedure applicable to acidic drugs like (S)-flurbiprofen.[9][10][11]
Materials and Equipment:
-
(S)-Flurbiprofen sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Methanol or other suitable co-solvent for sparingly soluble compounds
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or manual titration setup
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of (S)-flurbiprofen to prepare a solution with a concentration of approximately 1 mM. Dissolve the sample in a suitable solvent. Due to the low aqueous solubility of flurbiprofen, a co-solvent system (e.g., methanol-water mixture) may be necessary.
-
Titration Setup: Transfer a known volume of the sample solution into a thermostatted titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial Acidification: If necessary, acidify the sample solution to a pH below the expected pKa (e.g., pH 2-3) using the standardized HCl solution to ensure the carboxylic acid group is fully protonated.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.
Quantification of (S)-Flurbiprofen in Pharmaceutical Tablets by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms. The following is a detailed protocol for the analysis of flurbiprofen in tablets.[12][13][14]
Materials and Equipment:
-
(S)-Flurbiprofen tablets
-
(S)-Flurbiprofen reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to 4.8 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 52:48 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of (S)-flurbiprofen reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 12.5 to 75 µg/mL.
-
Sample Preparation: Weigh and finely powder a number of tablets (e.g., 5 tablets). Accurately weigh a portion of the powder equivalent to a single dose of flurbiprofen and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate for 30 minutes to dissolve the drug, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.8) : Acetonitrile (52:48)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the flurbiprofen peak by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of flurbiprofen in the sample solution from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin Synthesis Pathway Inhibition by (S)-Flurbiprofen
(S)-Flurbiprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[15][16] This pathway is central to the inflammatory response.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-Flurbiprofen.
Experimental Workflow for pKa Determination by Potentiometric Titration
The following diagram illustrates the key steps in determining the pKa of (S)-flurbiprofen using potentiometric titration.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Experimental Workflow for HPLC Analysis of (S)-Flurbiprofen Tablets
This diagram outlines the process for quantifying (S)-flurbiprofen in a tablet formulation using HPLC.
Caption: Workflow for HPLC Quantification of (S)-Flurbiprofen in Tablets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. This compound | C15H13FO2 | CID 72099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Flurbiprofen | 51543-39-6 [chemicalbook.com]
- 6. Flurbiprofen [webbook.nist.gov]
- 7. 51543-39-6 CAS MSDS ((S)-Flurbiprofen) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pharmascholars.com [pharmascholars.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Esflurbiprofen's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with the two main COX isoforms, COX-1 and COX-2. By competitively inhibiting these enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. This document outlines the quantitative parameters of this inhibition, details the experimental protocols for its characterization, and visualizes the involved pathways and structural interactions.
Introduction to this compound and Cyclooxygenase
This compound is a member of the propionic acid class of NSAIDs and is recognized as the pharmacologically active enantiomer of racemic flurbiprofen.[1] Its primary mechanism of action involves the non-selective inhibition of both COX-1 and COX-2.[2] COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that maintain homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors.[5] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3]
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Compound | Enzyme | Species | Assay Type | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Human | Purified Recombinant | ~30 | ~0.03 |
| COX-2 | Human | Purified Recombinant | ~900 | ||
| (S)-Flurbiprofen | COX-1 | Guinea Pig | Whole Blood | ~500 | ~1 |
| COX-2 | Guinea Pig | Whole Blood | ~500 | ||
| COX-2 | Sheep | Purified Placenta | 480 | ||
| Flurbiprofen (racemic) | COX-1 | Human | Purified Recombinant | 100 | 0.25 |
| COX-2 | Human | Purified Recombinant | 400 |
Note: IC50 values can vary depending on the experimental conditions, such as enzyme and substrate concentrations. The data presented is a summary from multiple sources for comparative purposes.[6][7][8]
Signaling Pathway of Prostaglandin Biosynthesis and Inhibition by this compound
This compound intervenes in the arachidonic acid cascade. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This compound competitively binds to the active site of both COX-1 and COX-2, preventing this conversion and thereby reducing the production of pro-inflammatory prostaglandins.
Experimental Protocols
Fluorometric Assay for Purified COX Enzyme Inhibition
This protocol outlines a method for determining the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes using a fluorometric approach.[9][10][11][12]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate that reacts with PGG2)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
This compound stock solution (in DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Cofactor in COX Assay Buffer.
-
Prepare a working solution of Arachidonic Acid.
-
Prepare serial dilutions of this compound in COX Assay Buffer to achieve a range of final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Cofactor working solution
-
COX Probe
-
Purified COX-1 or COX-2 enzyme
-
This compound dilution or vehicle control (DMSO)
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the Arachidonic Acid working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of native COX-1 and COX-2 in a physiologically relevant environment.[13][14][15][16]
Materials:
-
Freshly drawn human venous blood (heparinized for COX-2 assay, no anticoagulant for COX-1 assay)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
This compound stock solution (in DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition (TXB2 production):
-
Aliquot whole blood into tubes containing serial dilutions of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour. During this time, endogenous thrombin activates platelets, leading to COX-1-mediated TXA2 production, which is rapidly hydrolyzed to the stable TXB2.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percent inhibition of TXB2 production at each this compound concentration and determine the IC50.
Procedure for COX-2 Inhibition (PGE2 production):
-
To heparinized whole blood, add serial dilutions of this compound or vehicle control.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percent inhibition of PGE2 production at each this compound concentration and determine the IC50.
Structural Basis of COX Inhibition
The differential inhibition of COX-1 and COX-2 by various NSAIDs is attributed to subtle but critical differences in the architecture of their active sites.[1][4][5] The active site of both enzymes is a long, hydrophobic channel. However, the COX-2 active site is approximately 17-25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[4] This substitution, along with other minor differences, creates a larger and more accessible side pocket in the COX-2 active site.
This compound, being a relatively small NSAID, can access the active sites of both isoforms. Its carboxylate group forms a salt bridge with a key arginine residue (Arg-120) at the entrance of the active site in both COX-1 and COX-2.[17][18] This interaction is crucial for anchoring the inhibitor. The phenyl rings of this compound then extend into the hydrophobic channel, establishing van der Waals interactions with surrounding nonpolar amino acid residues.
Conclusion
This compound effectively inhibits both COX-1 and COX-2 enzymes by competitively binding to their active sites, thereby blocking prostaglandin synthesis. Its potency is well-documented through various in vitro and ex vivo assays. The structural basis for its interaction with the COX enzymes is well-characterized, with key interactions involving Arg-120. While this compound is a non-selective COX inhibitor, understanding its precise mechanism of action at the molecular level is crucial for the rational design of future anti-inflammatory agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. apexbt.com [apexbt.com]
- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.iucr.org [journals.iucr.org]
Pharmacokinetics of Topical Esflurbiprofen Plaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of the topical esflurbiprofen plaster, a non-steroidal anti-inflammatory drug (NSAID) formulation designed for localized pain and inflammation relief. The information presented herein is collated from a range of clinical studies and product information sources, offering an in-depth look at the absorption, distribution, metabolism, and excretion of this compound when administered via this transdermal delivery system.
Executive Summary
The this compound plaster is engineered for enhanced transdermal absorption, delivering the active S-enantiomer of flurbiprofen directly to the site of pain and inflammation.[1] Clinical data demonstrates that this topical formulation achieves high concentrations in deep tissues, such as the synovium and synovial fluid, while maintaining lower systemic exposure compared to oral administration of flurbiprofen.[2][3][4] The plaster exhibits a sustained-release profile, with plasma concentrations maintained over a 24-hour period.[5][6] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP2C9, and excretion occurs mainly through the urine as metabolites.[7][8]
Pharmacokinetic Parameters
The pharmacokinetic properties of the this compound plaster have been evaluated in healthy adults and patients with osteoarthritis. The following tables summarize the key quantitative data from these studies, providing a comparative view of single-dose, multiple-dose, and tissue-specific pharmacokinetics.
Table 1: Single-Dose Pharmacokinetics in Healthy Adults
| Parameter | 40 mg this compound Plaster (24-hour application) | Reference |
| Cmax (ng/mL) | 45.18 ± 16.50 | [7][9] |
| Tmax (hr) | 17.67 ± 6.13 | [7][9] |
| AUCt (ng·h/mL) | 694.7 ± 223.7 | [7][9] |
| t½ (hr) | 7.6 - 8.4 | [6] |
| Transdermal Absorption (%) | 48.34 ± 16.70 | [7][8][9] |
Table 2: Multiple-Dose Pharmacokinetics in Healthy Adults
| Parameter | 80 mg this compound Plaster (once daily for 7 days, 23-hour application) | Reference |
| Cmax (ng/mL) | 163.7 ± 45.4 | [7][8] |
| Tmax (hr) | 6.7 ± 2.1 | [2] |
| AUCτ (ng·h/mL) | 2779.2 ± 725.7 | [7][8] |
| Transdermal Absorption (%) | 73.24 ± 11.58 | [8][10] |
Table 3: Tissue and Plasma Concentrations in Knee Osteoarthritis Patients (Comparison with Oral Flurbiprofen)
| Tissue/Fluid | Parameter | This compound Plaster (SFPP) | Flurbiprofen Tablets (FPT) | Reference |
| Synovium | Cmax (ng/g) | 245.20 ± 234.67 (at 12h) | 367.25 ± 50.18 (at 2h) | [2] |
| AUC0-24h (ng·h/g) | 4401.24 | 4862.70 | [2][3][4] | |
| Synovial Fluid | Cmax (ng/mL) | 934.75 ± 811.71 (at 12h) | 1017.40 ± 394.15 (at 7h) | [2] |
| AUC0-24h (ng·h/mL) | 14187.58 | - | [2] | |
| Plasma | Cmax (ng/mL) | 1690.50 ± 1258.73 (at 12h) | 2160.00 ± 563.21 (at 2h) | [2] |
| AUC0-24h (ng·h/mL) | 26782.25 | - | [2] |
Experimental Protocols
The data presented in this guide are derived from meticulously designed clinical trials. The following sections detail the methodologies of key experiments cited.
Single and Multiple-Dose Pharmacokinetic Studies in Healthy Adults
These studies aimed to characterize the plasma pharmacokinetics of this compound following single and repeated applications of the plaster.
-
Study Design: Open-label, single- and multiple-dose studies.
-
Subjects: Healthy adult Japanese volunteers.
-
Treatment:
-
Sample Collection: Blood samples were collected at predefined time points to measure plasma concentrations of this compound.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data. Transdermal absorption was calculated based on the residual drug amount in the patch.[7][8][9]
Tissue Pharmacokinetics in Knee Osteoarthritis Patients
This study compared the tissue and plasma concentrations of this compound following the application of the plaster versus oral administration of flurbiprofen in patients undergoing total knee arthroplasty.
-
Study Design: An open-label, multicenter, prospective, randomized controlled trial.[2][3][4]
-
Subjects: 38 patients with knee osteoarthritis scheduled for total knee arthroplasty.[2][3][4]
-
Treatment Groups:
-
This compound Plaster (SFPP) Group: Patients applied the plaster once daily for 7 days before surgery.
-
Flurbiprofen Tablet (FPT) Group: Patients were orally administered three doses of flurbiprofen tablets per day (total: 120 mg/day).[2]
-
-
Sample Collection: To capture the concentration-time profile, patients in each group were divided into four subgroups, with the final dose administered at 2, 7, 12, or 24 hours before surgery.[2][3][4] During surgery, samples of synovium, synovial fluid, and plasma were collected.[2]
-
Primary Endpoints: The primary endpoints were the concentrations of this compound in the synovium, synovial fluid, and plasma.[2][3][4]
-
Data Analysis: The area under the concentration-time curve (AUC0–24 h) was calculated for each group to compare drug exposure in the different tissues.[2][3][4]
Visualizations
The following diagrams illustrate key processes and pathways related to the pharmacokinetics and clinical evaluation of the topical this compound plaster.
Caption: Transdermal absorption and distribution pathway of this compound.
Caption: Experimental workflow for the comparative tissue pharmacokinetic study.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
The this compound plaster is formulated for enhanced transdermal drug absorption.[2] Following a single 24-hour application of a 40 mg patch, the transdermal absorption was calculated to be approximately 48.34%.[7][8][9] For multiple daily applications of an 80 mg patch, the absorption increased to 73.24%.[8][10] The plasma concentration of this compound is sustained during the 24-hour application period.[5][6]
Distribution
This compound exhibits a high degree of protein binding, with approximately 99.95% bound to human plasma proteins, primarily albumin.[7][8] A key feature of the this compound plaster is its efficient transfer into deep tissues.[2] Studies in knee osteoarthritis patients have shown that a 12-hour application of a 20 mg this compound plaster resulted in significantly higher concentrations in the synovium and synovial fluid compared to a 40 mg flurbiprofen patch.[8][10] Specifically, the levels were 14.8 times higher in the synovia and 32.7 times higher in the synovial fluid.[8][10]
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 through oxidation.[7] The major metabolite is the 4'-hydroxy compound, which is subsequently conjugated with glucuronate or sulfate.[8] Other metabolites include free glucuronate conjugates and glucuronate conjugates of the 3'-hydroxy-4'-methoxy compound.[8] The metabolic activity of CYP2C9 can be influenced by genetic polymorphisms, with poor metabolizers (e.g., CYP2C93/3 genotype) showing significantly lower hydroxylation activity compared to extensive metabolizers.[7]
Excretion
Following a single 24-hour application of an 80 mg this compound plaster in healthy adults, a very small amount of the dose (0.253%) was excreted as the unchanged drug in the urine over 72 hours.[8] The majority of the drug is excreted as metabolites, primarily as glucuronate or sulfate conjugates of the 4'-hydroxy compound.[8]
References
- 1. The efficacy and safety of S-flurbiprofen plaster in the treatment of knee osteoarthritis: a phase II, randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma pharmacokinetics and synovial concentrations of S-flurbiprofen plaster in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 9. mims.com [mims.com]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
Esflurbiprofen vs R-flurbiprofen in vitro activity
An In-Depth Technical Guide to the In Vitro Activity of Esflurbiprofen versus R-flurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), exists as a racemic mixture of two enantiomers: this compound ((S)-(+)-flurbiprofen) and (R)-(-)-flurbiprofen. While structurally mirror images, these enantiomers exhibit markedly different in vitro pharmacological profiles. This technical guide provides a comprehensive comparison of their in vitro activities, focusing on their primary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The evidence clearly delineates this compound as the potent inhibitor of cyclooxygenase (COX) enzymes, the classical mechanism for NSAIDs. In contrast, R-flurbiprofen is largely inactive against COX enzymes directly but demonstrates activity through alternative mechanisms, including the modulation of prostaglandin transport.
Core Mechanism: Cyclooxygenase (COX) Inhibition
The primary anti-inflammatory and analgesic effects of most NSAIDs, including flurbiprofen, are attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] In vitro studies consistently demonstrate that this COX-inhibitory activity resides almost exclusively with the (S)-enantiomer, this compound.[3][4]
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2.[5][6] In contrast, R-flurbiprofen is often referred to as the "inactive" enantiomer due to its profoundly lower potency against these enzymes.[7][8] At therapeutic concentrations, only this compound effectively inhibits prostaglandin biosynthesis.[3][5]
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported in vitro IC50 values for this compound and R-flurbiprofen against COX-1 and COX-2 from various experimental systems.
| Compound | Target Enzyme | IC50 Value | Experimental System | Reference |
| This compound | COX-1 | ~30 nM | Not Specified | [5] |
| COX-1 | 0.48 µM (480 nM) | Not Specified | [6] | |
| COX-1 | ~0.5 µM (500 nM) | Guinea Pig Whole Blood | [9] | |
| COX-2 | ~900 nM | Human Blood | [5] | |
| COX-2 | 0.47 µM (470 nM) | Not Specified | [6] | |
| COX-2 | ~0.5 µM (500 nM) | Guinea Pig Whole Blood | [9] | |
| R-flurbiprofen | COX-1 | 130 µM | Human Whole Blood Assay | [7] |
| COX-2 | 246 µM | Human Whole Blood Assay | [7] | |
| COX-1 & COX-2 | >500 µM | Purified Enzyme Assay | [7] | |
| At 500 µM, R-flurbiprofen achieved a maximum of only 30% inhibition of purified COX-1 and COX-2, indicating a very high IC50 value.[7] |
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX enzymes and highlights the differential inhibitory activity of the flurbiprofen enantiomers.
Caption: Prostaglandin synthesis pathway and sites of inhibition.
Alternative In Vitro Activities of R-flurbiprofen
Despite its negligible direct COX-inhibiting activity, R-flurbiprofen is not biologically inert. In vitro studies have uncovered alternative mechanisms that may contribute to its observed anti-nociceptive and anti-inflammatory effects in vivo.
Inhibition of Prostaglandin Efflux via MRP4
A key finding is that R-flurbiprofen can reduce extracellular prostaglandin levels by a non-COX-inhibiting mechanism.[7] It has been shown to inhibit the Multidrug Resistance-Associated Protein 4 (MRP4, also known as ABCC4), a cellular efflux transporter. By blocking MRP4, R-flurbiprofen effectively traps newly synthesized prostaglandins within the cell, preventing their release into the extracellular space where they would otherwise act on neighboring cells to propagate inflammation.[7] S-flurbiprofen is significantly more potent at reducing PGE2 production in HeLa cells, with an IC50 of about 100 nM, likely through its primary COX-inhibitory action.[8]
Caption: R-flurbiprofen inhibits the MRP4-mediated efflux of PGE2.
Effects on Articular Pathophysiology
In vitro models using human chondrocytes have been employed to study the effects of flurbiprofen enantiomers on cartilage destruction, a key aspect of arthritis. In an interleukin-1β (IL-1β) induced model, this compound (at 1 and 10 µM) was shown to decrease cartilage destruction.[10] This study investigated the production of several key molecules involved in this process, including nitric oxide (NO), matrix metalloproteinase-3 (MMP-3), reactive oxygen species (ROS), and glycosaminoglycans (GAGs).[10] While the study highlighted the protective effects of the S-enantiomer, it also noted that some pharmacological effects of profens cannot be attributed exclusively to the S-(+)-enantiomer, suggesting a more complex role for the R-enantiomer than simple inactivity.[10]
Another study noted that R-flurbiprofen can uncouple mitochondrial oxidative phosphorylation in vitro, an effect shared with the S-enantiomer.[11]
| Compound | In Vitro Effect | Model System | Observation | Reference |
| This compound | Cartilage Protection | IL-1β stimulated human chondrocytes | Decreased cartilage destruction at 1-10 µM | [10] |
| R-flurbiprofen | Prostaglandin Efflux | HeLa, A-549, HCA-7 cell lines | Reduces extracellular PGE2 levels | [7] |
| Mitochondrial Function | Isolated mitochondria | Uncouples oxidative phosphorylation | [11] |
Experimental Protocols
In Vitro COX Inhibition - Human Whole-Blood Assay
This assay provides a physiologically relevant environment to assess COX-1 and COX-2 inhibition.
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compounds (this compound, R-flurbiprofen) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Selective COX Induction:
-
COX-1 Activity: To measure COX-1 activity, the blood is stimulated with a calcium ionophore (e.g., 20 µM A23187). This induces platelet activation and subsequent synthesis of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2.[7][12]
-
COX-2 Activity: To measure COX-2 activity, a separate set of blood aliquots is stimulated with lipopolysaccharide (LPS) (e.g., 5 mg/mL). LPS induces the expression and activity of COX-2 in monocytes, leading to the production of PGE2.[7][12]
-
-
Incubation & Termination: The stimulated blood is incubated for a defined period (e.g., 24 hours for LPS). The reaction is then stopped by centrifugation to separate the plasma.
-
Quantification: The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma are quantified using a sensitive method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.[12]
Caption: Workflow for the human whole-blood COX inhibition assay.
Articular Cartilage Destruction Assay
This cell-based assay models the inflammatory environment in an arthritic joint.
-
Cell Culture: Primary human chondrocytes are isolated from articular cartilage and cultured in appropriate media until confluent.
-
Stimulation and Treatment: The chondrocytes are pre-treated with various concentrations of this compound or R-flurbiprofen for a short period before being stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), to induce a catabolic state resembling arthritis.[10]
-
Incubation: The cells are incubated in the presence of the cytokine and test compounds for 24-48 hours.
-
Analysis of Mediators: The cell culture supernatant and cell lysates are collected for analysis.
-
PGE2 & Nitric Oxide (NO): Measured in the supernatant using ELISA and the Griess reaction, respectively.[10]
-
MMP-3: Quantified in the supernatant by ELISA.[10]
-
Glycosaminoglycans (GAGs): The amount of GAGs released into the supernatant (indicating cartilage matrix breakdown) is measured using a colorimetric assay (e.g., DMMB assay).[10]
-
Reactive Oxygen Species (ROS): Intracellular ROS production can be measured using fluorescent probes like DCFH-DA.[10]
-
-
Data Analysis: The levels of these inflammatory and catabolic markers in the drug-treated groups are compared to the IL-1β stimulated control group to determine the compound's protective effects.
Conclusion
The in vitro activities of this compound and R-flurbiprofen are distinctly different. This compound is the pharmacologically active enantiomer in the classical NSAID sense, acting as a potent, direct inhibitor of both COX-1 and COX-2 enzymes. This mechanism is responsible for its primary anti-inflammatory effect of reducing prostaglandin synthesis. Conversely, R-flurbiprofen is a very weak COX inhibitor. Its biological activity in vitro is mediated through alternative pathways, most notably the inhibition of the MRP4 transporter, which reduces the extracellular concentration of prostaglandins by preventing their release from cells. This clear mechanistic divergence is critical for drug development professionals seeking to design compounds with specific pharmacological profiles and potentially improved therapeutic windows.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
- 10. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Physicochemical Properties of Esflurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic efficacy is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support research and development activities.
Chemical Identity and Structure
This compound is chemically known as (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. It is the pharmacologically active enantiomer of the racemic mixture flurbiprofen, demonstrating greater inhibitory activity against cyclooxygenase (COX) enzymes.[1]
| Identifier | Value |
| IUPAC Name | (2S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid |
| CAS Number | 51543-39-6[2] |
| Molecular Formula | C₁₅H₁₃FO₂[3] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O[2] |
| InChI | InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1[4] |
| InChIKey | SYTBZMRGLBWNTM-JTQLQIEISA-N[4] |
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| Molecular Weight | 244.26 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Melting Point | 109-110 °C | [6][7] |
| Boiling Point (Predicted) | 376.2 ± 30.0 °C | [7] |
| pKa (Predicted) | 4.14 ± 0.10 | [6] |
| logP (XLogP3) | 4.2 | [5] |
Solubility Profile
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. Its poor water solubility presents a significant challenge in drug formulation.
| Solvent | Solubility | Source |
| Water | Insoluble | [6] |
| DMSO | ≥10.9 mg/mL; 100 mg/mL (with ultrasonic) | [2][6] |
| Ethanol | ≥69.1 mg/mL | [6] |
| PBS (pH 7.2) | ~0.9 mg/mL (for racemic flurbiprofen) | [8][9] |
| Corn Oil | ≥2.5 mg/mL (in 10% DMSO/90% Corn Oil) | [2] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the general methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method as described in the U.S. Pharmacopeia (USP) <741>.[10][11]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, typically with a heated block or oil bath.[11]
-
Heating: The apparatus is heated at a controlled rate. The temperature is raised to approximately 5-10°C below the expected melting point and then the heating rate is slowed to 1-2°C per minute.[12]
-
Observation: The melting range is recorded from the temperature at which the substance begins to collapse or melt (onset point) to the temperature at which it becomes completely liquid (clear point).[10]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4][13]
-
Preparation: An excess amount of solid this compound is added to a flask containing a specific volume of the aqueous medium (e.g., distilled water, phosphate-buffered saline).[8]
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]
-
Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[4]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[2][14]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent for poorly soluble drugs). The ionic strength is kept constant with an inert salt like KCl.[2][15]
-
Titration: The solution is placed in a vessel with a calibrated pH electrode and is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2] The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal.[14][16]
LogP Determination (HPLC Method)
The partition coefficient (logP) can be determined chromatographically, which is often faster than the traditional shake-flask method.[7]
-
System Setup: A reverse-phase HPLC system is used. The stationary phase (e.g., C18 column) mimics the lipophilic environment (n-octanol), and the mobile phase is an aqueous buffer.[5]
-
Calibration: A series of reference compounds with known logP values are injected into the system, and their retention times are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (log k').[7]
-
Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
-
Calculation: The logP of this compound is calculated by interpolating its log k' value onto the calibration curve.[17]
Mechanism of Action: Inhibition of the COX Pathway
The anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][18] These enzymes are central to the arachidonic acid cascade, which produces prostaglandins—key mediators of pain and inflammation.[19] By blocking the active site of COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other pro-inflammatory prostaglandins.[20]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. | Semantic Scholar [semanticscholar.org]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. agilent.com [agilent.com]
- 10. thinksrs.com [thinksrs.com]
- 11. uspbpep.com [uspbpep.com]
- 12. youtube.com [youtube.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is this compound used for? [synapse.patsnap.com]
- 19. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 20. KEGG DRUG: this compound [kegg.jp]
Investigating the Potential Off-Target Effects of Esflurbiprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which mediate pain and inflammation. As with any pharmacologically active agent, understanding the full spectrum of its molecular interactions is paramount for a comprehensive safety and efficacy profile. This technical guide provides an in-depth exploration of the potential off-target effects of this compound, offering a framework for their investigation.
While direct quantitative data for this compound on all potential off-targets is still emerging, this document synthesizes available information on flurbiprofen and its enantiomers to guide research efforts. The primary identified off-target pathways of interest include the modulation of γ-secretase, interactions with the endocannabinoid system, and potential activation of peroxisome proliferator-activated receptor-gamma (PPARγ).
Primary Mechanism of Action: COX Inhibition
This compound's principal therapeutic effect is derived from its inhibition of COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] The S-enantiomer is the more active form in inhibiting these enzymes.
Potential Off-Target Effects
Beyond its intended COX targets, evidence suggests that flurbiprofen and its enantiomers may interact with other biologically significant molecules and pathways.
Gamma-Secretase Modulation and Amyloid-β Pathway
Several studies have indicated that flurbiprofen and its enantiomers can modulate the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1][2] This modulation can alter the production of different amyloid-beta (Aβ) peptides, particularly a reduction in the aggregation-prone Aβ42 peptide, which is a hallmark of Alzheimer's disease.[1][2] Notably, both the R- and S-enantiomers of flurbiprofen have been shown to contribute to the lowering of Aβ42 levels.[2]
Signaling Pathway: Amyloid Precursor Protein Processing
Quantitative Data on γ-Secretase Modulation by Flurbiprofen Enantiomers
| Compound | Target | Effect | Concentration/Dose | Source |
| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 30% in Tg2576 mice brain | 10 mg/kg/day | [2] |
| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 62% in Tg2576 mice brain | 25 mg/kg/day | [2] |
| S-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 64% in Tg2576 mice brain | 50 mg/kg/day | [2] |
| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 26% in Tg2576 mice brain | 10 mg/kg/day | [2] |
| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 60% in Tg2576 mice brain | 25 mg/kg/day | [2] |
| R-Flurbiprofen | γ-secretase | Decreased Aβ42 levels by 34% in Tg2576 mice brain | 50 mg/kg/day | [2] |
Endocannabinoid System Interaction
Flurbiprofen has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[3] This inhibition leads to an increase in endogenous anandamide levels, which may contribute to analgesic and anti-inflammatory effects through cannabinoid receptor activation. While specific data for this compound is limited, the racemic mixture shows notable FAAH inhibition.
Signaling Pathway: Endocannabinoid Degradation
Quantitative Data on FAAH Inhibition by Flurbiprofen
| Compound | Target | IC50 | Source |
| Flurbiprofen | Fatty Acid Amide Hydrolase (FAAH) | 29 µM | [3] |
| Flu-AM1 (Flurbiprofen derivative) | Fatty Acid Amide Hydrolase (FAAH) | 0.44 µM | [3] |
| (R)-Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.74 µM | [4] |
| (S)-Flu-AM1 | Fatty Acid Amide Hydrolase (FAAH) | 0.99 µM | [4] |
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation
Some NSAIDs have been reported to act as agonists for PPARγ, a nuclear receptor that plays a role in regulating inflammation and metabolism.[5][6] While direct evidence for this compound is not robust, a derivative of flurbiprofen, HCT1026, has been shown to activate PPARγ in microglial cells.[5] This suggests a potential avenue for off-target effects that could contribute to its anti-inflammatory profile.
Signaling Pathway: PPARγ Activation
Experimental Protocols
The following section outlines detailed methodologies for investigating the potential off-target effects of this compound.
Kinase Profiling
To broadly assess off-target kinase interactions, a high-throughput screening approach is recommended.
Experimental Workflow: Kinase Profiling
Methodology:
-
Kinase Panel Selection: Utilize a broad panel of recombinant human kinases (e.g., >300) representing the human kinome.
-
Compound Preparation: Prepare a series of this compound dilutions, typically in DMSO, to determine concentration-response curves. A common concentration range is 10 µM to 1 nM.
-
Kinase Reaction: In a 384-well plate format, combine the kinase, a specific peptide substrate, and ATP with the this compound dilutions.
-
Activity Measurement: After a defined incubation period (e.g., 60 minutes at 30°C), quantify kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common method, which measures the amount of ADP produced as an indicator of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 values for any kinases showing significant inhibition.
Affinity Chromatography-Mass Spectrometry for Target Identification
This unbiased approach aims to identify direct binding partners of this compound from a complex biological sample.
Experimental Workflow: Affinity Chromatography-MS
References
- 1. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear receptor peroxisome proliferator-activated receptor-gamma is activated in rat microglial cells by the anti-inflammatory drug HCT1026, a derivative of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
Esflurbiprofen in Non-Osteoarthritis Inflammatory Models: A Technical Guide
Executive Summary: Esflurbiprofen, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a potent anti-inflammatory and analgesic agent.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] While extensively studied in osteoarthritis, its efficacy in other inflammatory conditions is a subject of growing interest for researchers and drug developers. This technical guide provides an in-depth overview of this compound's application in non-osteoarthritis inflammatory models, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing core mechanisms and workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the arachidonic acid cascade and other related inflammatory signaling pathways.
Inhibition of Prostaglandin Synthesis
Like other NSAIDs, this compound's principal mechanism is the inhibition of COX-1 and COX-2 enzymes.[2][3][5] These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are lipid compounds that mediate inflammation, pain, and fever.[2][3] By blocking COX activity, this compound effectively reduces the production of these pro-inflammatory mediators.[5]
Cyclooxygenase (COX) Inhibition Profile
This compound is a potent, non-selective inhibitor of both COX isoforms.[6] However, reported selectivity ratios vary between studies, which may be attributable to different assay systems (e.g., whole blood vs. recombinant proteins). Flurbiprofen has been shown to be a significantly more potent inhibitor of prostaglandin E2 synthesis than indomethacin.[7]
| Parameter | COX-1 | COX-2 | Reference |
| IC50 (S-Flurbiprofen) | ~30 nM | ~900 nM | [8] |
| IC50 (S-Flurbiprofen) | 8.97 nM | 2.94 nM | [9] |
| Ki (Flurbiprofen) | 0.128 µM | - | [7] |
| Ki (Indomethacin) | 3.18 µM | - | [7] |
Modulation of NF-κB Signaling
Beyond direct COX inhibition, flurbiprofen has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This action reduces the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), providing an additional, COX-independent anti-inflammatory mechanism.[10]
Efficacy in Preclinical Non-Osteoarthritis Models
This compound has demonstrated significant efficacy in various animal models of inflammation, most notably those mimicking rheumatoid arthritis and systemic inflammation.
Rheumatoid Arthritis: Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model in Lewis rats is a well-established preclinical model for studying the pathophysiology of rheumatoid arthritis. In this model, topical application of an S(+)-Flurbiprofen plaster (SFPP) has been shown to have superior analgesic effects and skin absorption compared to other NSAID patches.[9]
-
Induction: Arthritis is induced in male Lewis rats by a single intraplantar injection of 0.8 mg of Mycobacterium tuberculosis suspended in 0.1 mL of liquid paraffin into the left hind footpad.[9]
-
Development: The inflammatory and hyperalgesic symptoms are allowed to develop over approximately 20 days.[9]
-
Treatment: On day 20, drug-containing patches (e.g., SFPP) or control patches are applied to the contralateral (right) hind paw.[9]
-
Assessment:
-
Hyperalgesia: Pain response is measured at various time points post-application using a pressure-based analgesia meter to determine the pain threshold.[12]
-
PGE2 Levels: At the end of the treatment period, rats are euthanized, and paw exudate is collected. Prostaglandin E2 (PGE2) levels are quantified using an enzyme immunoassay (EIA).[9]
-
| Treatment Group | Metric | Result | Reference |
| SFPP (S-Flurbiprofen Plaster) | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~80% reduction after 6 hours | [9][12] |
| Ketoprofen Patch | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~40% reduction after 6 hours | [12] |
| Loxoprofen Patch | PGE2 Inhibition in Paw Exudate (vs. Pre-treatment) | ~20% reduction after 6 hours | [12] |
| SFPP (S-Flurbiprofen Plaster) | Skin Absorption (24h) | ~75% of drug absorbed | [9] |
| Ketoprofen Patch | Skin Absorption (24h) | ~50% of drug absorbed | [9] |
| Loxoprofen Patch | Skin Absorption (24h) | ~40% of drug absorbed | [9] |
Systemic Inflammation: Rat Femoral Fracture Model
To assess the effects of flurbiprofen on systemic inflammation, a closed femoral shaft fracture model in rats has been utilized. This model evaluates the ability of locally or systemically administered flurbiprofen to reduce circulating inflammatory markers.[13]
-
Model Creation: A closed, transverse fracture of the femoral shaft is created in anesthetized rats.[13]
-
Treatment Groups: Rats are divided into groups receiving:
-
Negative Control (Saline)
-
Intravenous Flurbiprofen Ester microspheres (4.5 mg/kg)
-
Intramuscular Flurbiprofen Ester microspheres at varying doses (2.25, 4.5, 9 mg/kg)[13]
-
-
Sample Collection: Blood samples are collected at specified time points.[13]
-
Analysis: Serum levels of inflammatory factors, including COX-1, COX-2, C-reactive protein (CRP), IL-6, and TNF-α, are measured via ELISA.[13]
The study found that local intramuscular injection of flurbiprofen ester microspheres could effectively reduce the levels of systemic inflammatory markers, demonstrating that a localized application can have broader anti-inflammatory effects.[13]
Efficacy in Human Non-Osteoarthritis Conditions
Clinical studies have validated the use of flurbiprofen in acute inflammatory conditions such as gouty arthritis.
Acute Gouty Arthritis
Gout is an intensely painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[14] Flurbiprofen has been shown to be an effective and well-tolerated treatment for acute gout, with efficacy comparable to other standard treatments like indomethacin and phenylbutazone.[15][16]
| Comparison | Flurbiprofen Regimen | Comparator Regimen | Key Outcome | Reference |
| vs. Indomethacin | 400 mg loading dose (24h), then 200 mg/day | 200 mg loading dose (24h), then 100 mg/day | Statistically significant improvements in pain, swelling, and erythema within 48h for both groups, with no significant difference in efficacy between treatments. | [15] |
| vs. Phenylbutazone | 400 mg/day (48h), then 200 mg/day | 800 mg/day (48h), then 400 mg/day | The drugs were of comparable efficacy in relieving symptoms of acute gout. Side effects were mild and uncommon. | [16] |
Pharmacokinetics and Tissue Penetration
The efficacy of a topical NSAID is highly dependent on its ability to penetrate the skin and reach target tissues in sufficient concentrations. Studies, while often conducted in osteoarthritis patients, provide crucial data on the pharmacokinetic properties of this compound that are applicable across inflammatory conditions. Topical this compound plasters have been shown to achieve high concentrations in deep tissues, such as the synovium and synovial fluid.[17]
| Parameter | This compound Plaster (SFPP) | Oral Flurbiprofen Tablet (FPT) | Reference |
| Synovium Cmax | 245.20 ng/g (at 12h) | 367.25 ng/g (at 2h) | [17] |
| Synovial Fluid Cmax | 934.75 ng/mL (at 12h) | 1017.40 ng/mL (at 7h) | [17] |
| Plasma Cmax | 1690.50 ng/mL (at 12h) | 2160.00 ng/mL (at 2h) | [17] |
| Synovium AUC (0-24h) | 4401.24 ng·h/g | 4862.70 ng·h/g | [17][18] |
These data demonstrate that while oral administration leads to a faster and higher peak plasma concentration, the topical plaster provides sustained and significant drug delivery directly to the joint tissues over a 24-hour period.[17][19] This localized delivery is advantageous for minimizing systemic side effects commonly associated with oral NSAIDs.[20]
Conclusion and Future Directions
This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of COX enzymes and modulation of the NF-κB pathway. Preclinical data from rheumatoid arthritis and systemic inflammation models, along with clinical evidence from acute gouty arthritis, robustly support its efficacy in non-osteoarthritis inflammatory conditions. The development of advanced topical formulations, such as the this compound plaster, offers the significant benefit of high local tissue concentrations with reduced systemic exposure, thereby improving the safety profile.
Future research should focus on expanding the investigation of this compound into a broader range of non-osteoarthritis inflammatory models, such as those for dermatitis or inflammatory eye conditions. Further elucidation of its COX-independent mechanisms and long-term safety studies in these specific patient populations will be critical for establishing its role as a versatile therapeutic option in the management of inflammatory diseases.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Analysis on the Research Progress of COX Inhibitor [synapse.patsnap.com]
- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 6. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of a Local Injection of Flurbiprofen Ester Microspheres on Systemic Inflammatory Model Rats With a Closed Femoral Shaft Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing Topical Products Specifically to Reduce Inflammatory Pain from Gout: Transdermal NSAID Delivery and Monosodium Urate Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flurbiprofen in the treatment of acute gout. A comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Double-blind trial of flurbiprofen and phenylbutazone in acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
Navigating the Stability of Esflurbiprofen in DMSO: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent cyclooxygenase (COX) inhibitory activity. In preclinical and clinical research, Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent, prized for its ability to dissolve a wide array of small molecules. Understanding the long-term stability of this compound in DMSO is paramount for ensuring the integrity of experimental results, from high-throughput screening to in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the factors influencing the stability of drug compounds in DMSO, available data on the related compound flurbiprofen, and detailed protocols for establishing the long-term stability of this compound in a DMSO solution.
General Considerations for Compound Stability in DMSO
The stability of a compound in a DMSO solution is not solely an intrinsic property of the molecule but is influenced by a combination of factors related to storage conditions and the inherent reactivity of both the solute and the solvent.
Storage Conditions:
-
Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice for long-term preservation of stock solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of sensitive compounds. It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.
-
Light Exposure: Photolabile compounds can degrade when exposed to light. Amber vials or storage in the dark are recommended.
-
Presence of Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.
DMSO Degradation: Under certain conditions, such as exposure to strong acids, bases, or high temperatures, DMSO itself can degrade. While generally stable under typical laboratory storage conditions, its degradation products could potentially react with dissolved compounds.
Stability of Flurbiprofen in Solution
| Compound | Solvent/Formulation | Storage Condition | Duration | Remaining Drug (%) | Reference |
| Flurbiprofen | Film-coated tablets | 40°C, 75% RH | 6 months | Within 90-110% of initial | |
| Flurbiprofen | Solution (unspecified) | Room Temperature | 24 hours | Stable | [1] |
| Flurbiprofen | Solution (unspecified) | +4°C | 72 hours | Stable | [1] |
| Flurbiprofen | Solution (unspecified) | -20°C | 72 hours | Stable | [1] |
Experimental Protocol for Assessing Long-Term Stability of this compound in DMSO
To rigorously determine the long-term stability of this compound in DMSO, a systematic study is required. The following protocol outlines a comprehensive approach.
Objective: To quantify the degradation of this compound in a DMSO solution over an extended period under various storage conditions.
Materials:
-
This compound reference standard
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with inert caps
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a known volume of anhydrous DMSO to achieve a target concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the vials under the following conditions:
-
-80°C (for long-term reference)
-
-20°C
-
4°C
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 40°C) for accelerated stability testing.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time intervals, for example:
-
Time 0 (initial analysis)
-
1, 2, 4, 8, and 12 weeks
-
6, 12, 18, and 24 months for long-term studies.
-
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to around 3.5 with phosphoric acid. The exact ratio should be optimized to achieve good separation. An isocratic elution is often suitable.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 247 nm, which is the λmax for flurbiprofen.[3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 28°C).[4]
-
-
Sample Preparation for Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute an aliquot of the DMSO stock solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Data Analysis:
-
Prepare a calibration curve using freshly prepared standards of this compound in the mobile phase.
-
Quantify the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
-
Monitor for the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC Method for the Estimation of Flurbiprofen in [ijaresm.com]
The Impact of Esflurbiprofen on Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin E2 (PGE2) synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on the cyclooxygenase (COX) enzymes responsible for PGE2 production. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed in many tissues and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] this compound, as a non-selective COX inhibitor, targets both isoforms to reduce the production of PGE2, thereby alleviating inflammatory symptoms.[2] Understanding the quantitative aspects of this inhibition and the methodologies to assess it is crucial for the development and application of this and similar therapeutic agents.
Quantitative Data on this compound's Inhibition of PGE2 Synthesis
The inhibitory potency of this compound and its racemic form, Flurbiprofen, on COX enzymes and PGE2 production has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of COX Enzymes by this compound and Flurbiprofen
| Compound | Target Enzyme | Assay System | IC50 (µM) | Reference |
| (S)-Flurbiprofen | COX-1 | Not Specified | 0.48 | [2] |
| (S)-Flurbiprofen | COX-2 | Not Specified | 0.47 | [2] |
| Racemic Flurbiprofen | COX-1 | Human | 0.1 | [2] |
| Racemic Flurbiprofen | COX-2 | Human | 0.4 | [2] |
| (S)-Flurbiprofen | PGE2 Production | Rat Peritoneal Leukocytes | 0.014 | [3] |
| Racemic Flurbiprofen | PGE2 Production | Rat Peritoneal Leukocytes | 0.052 | [3] |
| R(-)-Flurbiprofen | PGE2 Production | Rat Peritoneal Leukocytes | 17 | [3] |
Table 2: In Vivo Inhibition of PGE2 by Flurbiprofen Axetil in a Nude Mouse Model of Cervical Cancer
| Treatment Group | Tumor Inhibition Rate (%) | PGE2 Level in Tumor Tissue (pg/mg) | Reference |
| Flurbiprofen axetil 10 mg/kg | 16.8 | Not specified | [4] |
| Flurbiprofen axetil 25 mg/kg | 19.6 | Not specified | [4] |
| Flurbiprofen axetil 50 mg/kg | 36.0 | Significantly lower than 10 and 25 mg/kg groups | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe key experimental protocols used to evaluate the effect of this compound on PGE2 synthesis.
In Vitro COX Inhibition Assay using Human Whole Blood
This assay provides a physiologically relevant model to determine the IC50 values of a test compound against COX-1 and COX-2 in a human whole blood matrix.[2]
-
Objective: To determine the IC50 values of this compound against COX-1 and COX-2.
-
Methodology:
-
Blood Collection: Collect fresh venous blood from healthy volunteers into heparinized tubes.[2]
-
Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or a vehicle control for 15-60 minutes at 37°C.[2]
-
COX-1 Activity (Thromboxane B2 Production):
-
Allow blood samples to clot for 60 minutes at 37°C to stimulate platelet aggregation and thromboxane A2 (TxA2) production.[2]
-
Centrifuge the samples to separate the serum.[2]
-
Measure the concentration of the stable TxA2 metabolite, thromboxane B2 (TxB2), in the serum using a specific enzyme-linked immunosorbent assay (ELISA).[2]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
-
Data Analysis: Calculate the percentage inhibition of TxB2 and PGE2 production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[2]
Cell-Based Assay for COX-2 Inhibitory Activity
This protocol uses a cell-based assay with lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to induce COX-2 expression and subsequent PGE2 production.[5]
-
Objective: To determine the COX-2 inhibitory activity of this compound.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
LPS Stimulation: Stimulate the cells with LPS to induce COX-2 expression.
-
Compound Treatment: Treat the stimulated cells with various concentrations of this compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA.[5]
-
-
Data Analysis: Calculate the percentage inhibition of PGE2 production at each this compound concentration compared to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Assessing this compound's Inhibitory Activity.
Conclusion
This compound is a potent inhibitor of PGE2 synthesis through its action on both COX-1 and COX-2 enzymes. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other NSAIDs. The provided visualizations of the PGE2 synthesis pathway and experimental workflows offer a clear and concise overview of the key concepts. Further research can continue to explore the nuances of this compound's activity in various physiological and pathological contexts.
References
- 1. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. THE INVESTIGATION OF EFFECT OF FLURBIPROFEN AXETIL ON THE TISSUE GROWTH AND THE CONTENT OF PGE2 IN CERVICAL CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Esflurbiprofen Effects on In Vitro Chondrocyte Cultures
Introduction
Esflurbiprofen, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] These application notes provide a summary of the expected effects and a detailed protocol for the use of this compound in in vitro chondrocyte cultures. The information is intended for researchers in the fields of rheumatology, cartilage biology, and drug development. While specific data for this compound is limited, the provided protocols and expected outcomes are based on studies involving flurbiprofen and other NSAIDs.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3] In the context of osteoarthritis, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) stimulate chondrocytes to produce prostaglandins, which contribute to cartilage degradation. By inhibiting COX enzymes, this compound is expected to reduce prostaglandin production, thereby mitigating the inflammatory response and its catabolic effects on the cartilage matrix.[2]
Expected Effects on Chondrocytes
-
Anti-inflammatory Effects: this compound is expected to decrease the production of pro-inflammatory mediators, such as prostaglandin E2 (PGE2), by chondrocytes, particularly under inflammatory conditions stimulated by cytokines like IL-1β.[2]
-
Chondroprotection: By reducing inflammation, this compound may help to prevent the degradation of the extracellular matrix. This can be observed by a decrease in the expression and activity of matrix metalloproteinases (MMPs) and a preservation of proteoglycan and type II collagen levels.[2]
-
Effects on Cell Viability and Proliferation: The effects of NSAIDs on chondrocyte viability and proliferation can be dose-dependent. At therapeutic concentrations, this compound is expected to have minimal cytotoxic effects. However, at high concentrations, some NSAIDs have been shown to induce apoptosis and inhibit proliferation of chondrocytes.[4] Therefore, it is crucial to determine the optimal concentration range for this compound in your specific experimental setup.
-
Gene Expression Modulation: this compound is anticipated to modulate the gene expression profile of chondrocytes. Under inflammatory conditions, it may upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory and catabolic genes.[5][6]
Experimental Protocols
This section provides a detailed protocol for the treatment of primary human chondrocytes with this compound in vitro.
Isolation and Culture of Primary Human Chondrocytes
This protocol is a general guideline and may need optimization based on the source and quality of the cartilage tissue.
Materials:
-
Human articular cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagenase Type II
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T75)
-
Centrifuge tubes (50 mL)
-
Cell strainer (70 µm)
Procedure:
-
Tissue Collection and Preparation:
-
Aseptically collect human articular cartilage from a reliable source.
-
Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (1-3 mm³).
-
-
Enzymatic Digestion:
-
Transfer the minced cartilage to a sterile 50 mL conical tube.
-
Add a solution of 0.2% Collagenase Type II in DMEM to the tube (approximately 10 mL per gram of tissue).
-
Incubate the tissue digest at 37°C in a humidified incubator with 5% CO₂ for 12-18 hours on a shaker.
-
-
Cell Isolation and Plating:
-
After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the chondrocytes in T75 culture flasks at a density of 5 x 10⁴ cells/cm².
-
-
Cell Culture and Expansion:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. Passage 1-2 chondrocytes are recommended for experiments to maintain their phenotype.
-
This compound Treatment of Chondrocyte Monolayer Cultures
Materials:
-
Primary human chondrocytes (Passage 1-2)
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free culture medium (DMEM, 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Recombinant Human Interleukin-1 beta (IL-1β)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the chondrocytes in 24-well or 96-well plates at a density of 1 x 10⁵ cells/cm².
-
Allow the cells to adhere and grow for 24-48 hours until they form a confluent monolayer.
-
-
Starvation (Optional but Recommended):
-
Aspirate the complete culture medium and wash the cells with PBS.
-
Add serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce the background effects of serum.
-
-
This compound and/or IL-1β Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.
-
Prepare working solutions of this compound and IL-1β in serum-free or low-serum (e.g., 1% FBS) medium. A suggested concentration range for this compound is 1-100 µM, based on concentrations of flurbiprofen used in other cell culture studies.[7] A common concentration for IL-1β to induce an inflammatory response is 10 ng/mL.
-
Aspirate the starvation medium and add the treatment media to the respective wells. Include the following controls:
-
Vehicle control (medium with DMSO)
-
IL-1β only
-
This compound only (at various concentrations)
-
IL-1β + this compound (at various concentrations)
-
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assessment of Chondrocyte Response
a) Cell Viability Assay (MTT or WST-1 Assay)
-
At the end of the treatment period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
b) Gene Expression Analysis (RT-qPCR)
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., COL2A1, ACAN, MMP13, ADAMTS5, PTGS2 (COX-2), IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
c) Protein Analysis (ELISA or Western Blot)
-
Collect the cell culture supernatant to measure the secretion of proteins like PGE2, MMPs, or inflammatory cytokines using ELISA kits.
-
Lyse the cells to extract total protein for Western blot analysis to determine the levels of intracellular proteins such as COX-2, p-p65 (NF-κB pathway), or apoptotic markers (e.g., cleaved caspase-3).
d) Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate for 15 minutes in the dark at room temperature.[8]
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Data Presentation
The following tables summarize representative quantitative data from studies on flurbiprofen and other NSAIDs, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of Flurbiprofen on Cell Viability and Inflammatory Markers
| Cell Type | Treatment | Concentration | Incubation Time | Outcome | Result | Reference |
| Human Breast Cancer Cells (MCF-7) | Flurbiprofen derivative (SGK597) | 17.28 µM | 48 hours | IC50 | 17.28 µM | [9] |
| Human Cervical Cancer Cells (HeLa) | R-flurbiprofen | 5.1 µM | 16 hours | IC50 for PGE2 reduction | 5.1 µM | [7] |
| Human Lung Cancer Cells (A-549) | R-flurbiprofen | 5.6 µM | 16 hours | IC50 for PGE2 reduction | 5.6 µM | [7] |
| Human Colon Cancer Cells (HCA-7) | R-flurbiprofen | 11.7 µM | 16 hours | IC50 for PGE2 reduction | 11.7 µM | [7] |
Table 2: Modulation of Gene Expression in Osteoarthritic Chondrocytes by Ibuprofen in the Presence of IL-1β
| Gene | Regulation by Ibuprofen | Fold Change | Function | Reference |
| IL6 | Downregulated | >1.5 | Pro-inflammatory cytokine | [6][10] |
| CXCL8 (IL-8) | Downregulated | >1.5 | Pro-inflammatory chemokine | [5][6] |
| PTGS2 (COX-2) | Downregulated | >1.5 | Pro-inflammatory enzyme | [5][6] |
| MMP1 | Downregulated | >1.5 | Matrix degradation | [6] |
| MMP3 | Downregulated | >1.5 | Matrix degradation | [6] |
| ICAM1 | Upregulated | >1.5 | Cell adhesion | [6] |
| TNFAIP6 | Upregulated | >1.5 | Anti-inflammatory | [6] |
Mandatory Visualization
Signaling Pathway of this compound in Chondrocytes
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's effects on chondrocytes.
References
- 1. Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
Application Notes and Protocols for In Vivo Rat Adjuvant-Induced Arthritis Model Using Esflurbiprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely utilized preclinical model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of novel anti-inflammatory and anti-arthritic compounds. This model mimics several key features of human rheumatoid arthritis, including polyarticular inflammation, cartilage degradation, and bone erosion. Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins.[1][2] These application notes provide a detailed protocol for inducing AIA in rats and assessing the therapeutic effects of this compound.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX activity, this compound reduces the levels of prostaglandins, such as prostaglandin E2 (PGE2), at the site of inflammation, leading to a decrease in inflammatory signs and symptoms.[1][3]
Experimental Protocols
Animals
-
Species and Strain: Male Lewis or Sprague-Dawley rats are commonly used as they are high responders to AIA induction.[4]
-
Weight: 180–220 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Induction of Adjuvant-Induced Arthritis
-
Adjuvant Preparation: Prepare a suspension of Mycobacterium tuberculosis (heat-killed and dried) in sterile mineral oil or paraffin oil at a concentration of 10 mg/mL.[4][5] Thoroughly vortex the suspension before each injection to ensure a uniform distribution of the mycobacteria.
-
Induction: Anesthetize the rats (e.g., with isoflurane). Inject 0.1 mL of the prepared adjuvant suspension subcutaneously into the plantar surface of the right hind paw.[6]
This compound Treatment
-
Formulation: this compound can be administered via various routes, including oral gavage or topical application (e.g., as a plaster/patch). The formulation will depend on the study objectives.
-
Dosage and Administration:
-
Topical (Plaster/Patch): S(+)-flurbiprofen plaster (SFPP) can be applied to the inflamed paw. Doses ranging from 0.125 to 1 mg/sheet have been shown to be effective in reducing inflammatory parameters in rat models.[4][7]
-
Intra-articular: A dose of 2.5 mg/kg of flurbiprofen has been used for intra-articular injection in a rat arthritis model.[8]
-
-
Treatment Schedule: Treatment can be initiated either prophylactically (from day 0) or therapeutically (e.g., from day 14, upon the appearance of secondary inflammation) and continued for a specified duration (e.g., 21-28 days).
Assessment of Arthritis
-
Paw Volume:
-
Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer.
-
The percentage inhibition of paw edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[9]
-
-
Arthritis Score:
-
Visually score the severity of arthritis in each paw based on erythema (redness) and swelling. A common scoring system is:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one toe or finger
-
2 = Moderate erythema and swelling of more than one toe or finger
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema and swelling of the entire paw and ankle
-
-
The maximum arthritis score per rat is typically 16 (4 for each paw).
-
-
Pain Assessment (Hyperalgesia):
-
Pain sensitivity can be measured using methods like the paw flexion test, where the number of vocalizations in response to gentle flexion of the ankle joint is counted.[5] A reduction in vocalizations indicates an analgesic effect.
-
Biochemical Analysis
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect synovial fluid and inflamed paw tissue.
-
Cytokine and Prostaglandin Measurement:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandin E2 (PGE2) in the serum, synovial fluid, or paw tissue homogenates using commercially available ELISA kits.
-
Histopathological Analysis
-
Tissue Processing:
-
Harvest the ankle and knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints using a suitable decalcifying agent.
-
Process the tissues, embed them in paraffin, and cut 5 µm sections.
-
-
Staining and Evaluation:
Data Presentation
Table 1: Effect of this compound Plaster (SFPP) on Paw Hyperalgesia in AIA Rats
| Treatment Group | Time after Application | Pain Response Inhibition (%) |
| SFPP | 30 min | > 25% |
| 1 h | > 50% | |
| 6 h | Sustained > 50% | |
| Ketoprofen Patch | 30 min - 6 h | Modest, consistent inhibition |
| Loxoprofen Patch | 30 min - 6 h | Modest, consistent inhibition |
Data synthesized from a study on the analgesic effect of SFPP in a rat AIA model.[1]
Table 2: Effect of this compound Plaster (SFPP) on PGE2 Levels in Inflamed Paw Exudate of AIA Rats
| Treatment Group | Time after Application | PGE2 Level Reduction |
| SFPP | 15 min - 6 h | Rapid and sustained (>50%) |
| Ketoprofen Patch | 1 h, 2 h, 6 h | Slower onset of reduction |
| Loxoprofen Patch | 6 h | Delayed reduction |
Data based on a study evaluating the effect of SFPP on PGE2 levels in a rat AIA model.[1]
Table 3: Effect of Flurbiprofen on Inflammatory Markers in a Rat Inflammation Model
| Treatment Group | TNF-α Levels | IL-6 Levels |
| Flurbiprofen | Reduced (not statistically significant vs. control) | Significantly Reduced vs. Control |
| Control (Fracture) | Increased | Increased |
This data is from a study on a rat fracture model, indicating the potential of flurbiprofen to reduce systemic inflammatory markers.[12][13][14][15]
Visualizations
Caption: Experimental workflow for the rat adjuvant-induced arthritis model.
Caption: Signaling pathway of inflammation in AIA and the action of this compound.
Caption: Logical flow of the adjuvant-induced arthritis study design.
References
- 1. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic Effect of the Newly Developed S(+)-Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effect of S (+)‐flurbiprofen plaster in a rat model of knee arthritis: analysis of gait and synovial fluid prostaglandin E2 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histopathology of arthritis induced in rats by active immunization to mycobacterial antigens or by systemic transfer of T lymphocyte lines. A light and electron microscopic study of the articular surface using cationized ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effect of S (+)-flurbiprofen plaster in a rat model of knee arthritis: analysis of gait and synovial fluid prostaglandin E2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of a Local Injection of Flurbiprofen Ester Microspheres on Systemic Inflammatory Model Rats With a Closed Femoral Shaft Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Flurbiprofen on CRP, TNF-α, IL-6, and Postoperative Pain of Thoracotomy [medsci.org]
- 14. Effects of flurbiprofen on CRP, TNF-α, IL-6, and postoperative pain of thoracotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Flurbiprofen on CRP, TNF-α, IL-6, and Postoperative Pain of Thoracotomy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Esflurbiprofen in Human Plasma
AN-HPLC-028
Introduction
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent inhibition of cyclooxygenase (COX) enzymes. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments during drug development. This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.
Principle
This method is based on the separation of this compound from endogenous plasma components using a C18 reversed-phase column. The sample preparation involves a simple and efficient protein precipitation step using acetonitrile, which effectively removes proteins that could interfere with the analysis and damage the HPLC column. The analyte is then eluted isocratically and quantified using a UV detector at a wavelength of 247 nm, which is near the absorbance maximum for flurbiprofen. Quantification is achieved by comparing the peak area of the analyte in a sample to a standard curve generated from samples with known concentrations of this compound.
Materials and Reagents
-
Standards: this compound reference standard (>99% purity), Internal Standard (IS) such as Losartan or another suitable NSAID.
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).
-
Chemicals: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄), Sodium Acetate.
-
Water: Deionized or HPLC grade water.
-
Biological Matrix: Drug-free human plasma, stored at -80°C.
Instrumentation and Chromatographic Conditions
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Software: Data acquisition and processing software (e.g., Empower, ChemStation).
-
Column: A C18 reversed-phase column is recommended. Specific examples include Nucleosil C18 or Gemini C18.[1][2][3]
-
Sample Preparation: Centrifuge, vortex mixer, and precision pipettes.
The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 30 mM Sodium Acetate Buffer (pH 6.3) (35:65 v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 25 µL[1] |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 247 nm[2] |
| Run Time | ~10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.
-
Store the stock solution at 4°C, protected from light.
-
-
Working Standard and Calibration Curve Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.
-
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 100 ng/mL to 40,000 ng/mL.[1][3]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free plasma at three concentration levels: low, medium, and high (e.g., 200, 4000, and 8000 ng/mL).[1] These should be prepared from a separate stock solution weighing.
-
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (containing the internal standard, if used) to the plasma sample. This provides a 2:1 ratio of precipitant to plasma.
-
Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant (~500 µL) and transfer it to an HPLC vial.
-
Inject 25 µL of the supernatant into the HPLC system for analysis.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters and typical acceptance criteria are summarized below.
| Parameter | Method | Acceptance Criteria | Typical Result |
| Linearity | Analyze calibration standards in triplicate over the specified range. | Correlation coefficient (r²) ≥ 0.995 | r² > 0.999[2] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20% | 100 ng/mL[1][3] |
| Accuracy & Precision | Analyze QC samples at low, medium, and high concentrations on three different days (n=5). | Intra- & Inter-day Precision (%CV) ≤ 15%, Accuracy (%RE) within ±15% | Intra-day %CV < 7.3%, Inter-day %CV < 12.0%[1][3] |
| Recovery | Compare the peak area of an analyte from an extracted sample to the peak area of an unextracted standard. | Consistent, precise, and reproducible. | 68% - 72%[1][3] |
| Selectivity | Analyze at least six blank plasma samples to check for interfering peaks at the retention time of the analyte. | No significant interfering peaks at the analyte's retention time. | Method is selective. |
| Stability | Assess analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. | Stable under tested conditions.[1][3] |
Data Analysis and Quantification
The overall workflow from sample analysis to final concentration determination involves several key steps.
-
Construct Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against the nominal concentration for the prepared calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate Unknown Concentration: For each unknown plasma sample, determine the peak area of this compound. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Conclusion
This application note provides a comprehensive and reliable RP-HPLC method for the quantification of this compound in human plasma. The protocol is straightforward, utilizing a common C18 column and a simple protein precipitation sample preparation technique. The method is shown to be linear, accurate, precise, and selective, making it highly suitable for routine use in pharmacokinetic and clinical studies.
References
Application Note: Quantitative Analysis of Esflurbiprofen in Synovial Fluid Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID). It is utilized in topical formulations for the management of pain and inflammation associated with conditions like osteoarthritis. The synovial fluid, being in direct contact with articular cartilage and synovium, is a critical biological matrix for assessing the local tissue concentration and pharmacokinetics of topically applied drugs.[1][2] Measuring this compound levels in synovial fluid provides direct insights into the drug's penetration to the target site, aiding in the establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships.[1]
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in synovial fluid. LC-MS/MS is the preferred analytical technique due to its high selectivity, sensitivity, and speed, making it ideal for complex biological matrices.[3] The protocol covers sample collection, preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The overall workflow for the analysis of this compound in synovial fluid is depicted below. The process begins with sample collection and culminates in data acquisition and analysis.
Caption: Workflow for this compound quantification in synovial fluid.
Detailed Experimental Protocols
This section provides detailed protocols for each stage of the analysis.
Materials and Reagents
-
This compound reference standard
-
Etodolac (Internal Standard - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Synovial fluid (control and study samples)
Sample Collection and Handling
-
Collect synovial fluid from the target joint using standard arthrocentesis procedures.
-
Immediately centrifuge the collected fluid at 4°C (e.g., 3000 x g for 10 minutes) to remove cells, fibrin, and other particulate matter.[4]
-
Transfer the clear supernatant to polypropylene tubes.
-
Store samples at -80°C until analysis to ensure stability.
Sample Preparation (Protein Precipitation)
This protocol is adapted from methods used for flurbiprofen in plasma.[5]
-
Thaw synovial fluid samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the synovial fluid sample.
-
Spike with 20 µL of the Internal Standard working solution (e.g., 1000 ng/mL Etodolac in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions, derived from established methods for flurbiprofen and related compounds.[5][6][7]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, <2 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7][8] |
| MRM Transitions | Compound |
| This compound | |
| Etodolac (IS) | |
| Capillary Voltage | -3500 V[9] |
| Source Temp. | 500 °C |
| Nebulizer Gas | 40 psi |
| Drying Gas | 9 L/min |
Method Validation and Performance
A full validation according to regulatory guidelines should be performed. The following table presents typical performance characteristics for a bioanalytical method for flurbiprofen, which would be expected to be similar for this compound.
Table 3: Representative Method Performance Characteristics
| Parameter | Typical Value / Range |
| Linearity Range | 5 - 5000 ng/mL[7] |
| Correlation Coeff. (r²) | > 0.99[5] |
| Lower Limit of Quant. (LLOQ) | 5 ng/mL[7] |
| Intra-day Precision (%RSD) | < 10%[7] |
| Inter-day Precision (%RSD) | < 10%[7] |
| Accuracy (%RE) | Within ±15%[5][7] |
| Extraction Recovery | > 70%[10] |
Data Presentation and Results
Quantitative data from pharmacokinetic studies can be summarized for clear interpretation. The table below shows example data from a clinical study that measured this compound concentrations in synovial fluid after administration of a topical patch.
Table 4: Example Pharmacokinetic Data in Synovial Fluid
| Time Point (hours post-dose) | Mean this compound Concentration (ng/mL) ± SD |
| 2 | 550.5 ± 250.1 |
| 7 | 1017.4 ± 394.2[1] |
| 12 | 934.8 ± 811.7[1] |
| 24 | 450.3 ± 180.6 |
Note: Data is illustrative and based on reported Cmax values from a clinical trial for comparison purposes.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound in synovial fluid by LC-MS/MS. The method involves a straightforward protein precipitation for sample preparation followed by a rapid chromatographic separation. This robust and validated approach is well-suited for supporting pharmacokinetic and clinical studies in drug development, enabling accurate assessment of drug delivery to the site of action in joint tissues.
References
- 1. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Synovial Fluid Collection and Processing for NMR Metabolomics and LC-MS/MS Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. hug.ch [hug.ch]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Esflurbiprofen in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Topical formulations of this compound offer the significant advantage of localized drug delivery to the site of inflammation, which can minimize the systemic side effects often associated with oral NSAID administration.[3] This document provides detailed application notes and protocols for the preclinical evaluation of topical this compound formulations in established animal models of inflammation.
Mechanism of Action: COX Inhibition
This compound, like other NSAIDs, functions by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of this compound.[2] While also inhibiting COX-1, which is involved in protecting the stomach lining, the topical route of administration aims to reduce the gastrointestinal side effects associated with oral NSAIDs.[2]
Data Presentation: Quantitative Analysis of Topical this compound Efficacy
The following tables summarize key quantitative data from preclinical studies, providing a clear comparison of this compound's activity.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
| This compound | ~30 | ~900 |
Data sourced from in vitro assays with human recombinant COX enzymes.
Table 2: Skin Permeation of Topical Formulations in Rats (24-hour application)
| Formulation | Drug | Skin Absorption Rate (%) |
| This compound Patch | This compound | 92.9% |
| Ketoprofen Patch | Ketoprofen | 67.8% |
| Loxoprofen Patch | Loxoprofen | 32.4% |
Data from a study comparing the skin absorption of different NSAID patches in rats.
Table 3: Effect of Topical this compound on Prostaglandin E2 (PGE2) Levels in Inflamed Rat Paw
| Treatment Group | Time after Application | PGE2 Level (% of Pre-treatment) |
| Control (no treatment) | - | 100% |
| This compound Patch | 15 min | Significantly Reduced |
| This compound Patch | 6 hours | Significantly Reduced |
| Ketoprofen Patch | 6 hours | Modest Reduction |
| Loxoprofen Patch | 6 hours | Modest Reduction |
Data from a rat adjuvant-induced arthritis model.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Protocol 1: Preparation of a Simple Topical this compound Gel (1% w/w)
This protocol outlines the preparation of a basic hydrogel formulation suitable for initial screening studies.
Materials:
-
This compound powder
-
Carbopol 940
-
Triethanolamine
-
Propylene glycol
-
Purified water
Procedure:
-
Carbopol Dispersion: Slowly disperse Carbopol 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained. Allow the dispersion to hydrate for at least 2 hours.
-
Drug Solubilization: Dissolve the required amount of this compound in propylene glycol.
-
Mixing: Add the this compound solution to the Carbopol dispersion and mix thoroughly.
-
Neutralization: Slowly add triethanolamine dropwise while continuously stirring until a clear, viscous gel is formed and the pH is in the range of 6.5-7.0.
-
Deaeration: Allow the gel to stand to remove any entrapped air bubbles.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Topical this compound formulation
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (e.g., vehicle control, positive control, this compound treatment groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Drug Administration: Apply a known amount of the topical formulation to the plantar surface of the right hind paw 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema compared to the vehicle control group.
Protocol 3: Adjuvant-Induced Arthritis in Lewis Rats
This model is used to study chronic inflammation and the efficacy of anti-arthritic drugs.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Topical this compound formulation
-
Calipers for joint diameter measurement
Procedure:
-
Induction of Arthritis: Inject 0.1 mL of CFA into the subplantar region of the right hind paw.
-
Treatment: Begin topical application of the this compound formulation on a specified day post-adjuvant injection (e.g., day 10) and continue for a defined period (e.g., daily for 14 days).
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in all four paws based on erythema and swelling.
-
Measure the diameter of the ankle and wrist joints using calipers at regular intervals.
-
-
Data Analysis: Compare the arthritis scores and joint diameters between the treated and control groups.
Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is used to assess the rate and extent of drug permeation through the skin.
Materials:
-
Franz diffusion cells
-
Excised rat abdominal skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Topical this compound formulation
-
HPLC system for drug analysis
Procedure:
-
Skin Preparation: Excise the abdominal skin from a rat, remove subcutaneous fat, and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Drug Application: Apply a known quantity of the topical formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux.
Protocol 5: Prostaglandin E2 (PGE2) Measurement in Paw Tissue
This protocol describes the extraction and quantification of PGE2 from inflamed paw tissue.
Materials:
-
Excised rat paw tissue
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
PGE2 ELISA kit
Procedure:
-
Tissue Collection: Excise the inflamed paw at a specific time point after carrageenan injection.
-
Homogenization: Homogenize the paw tissue in cold PBS.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the extracted PGE2.
-
ELISA: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
Protocol 6: Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study following topical application of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with a cannulated jugular vein (for serial blood sampling)
-
Topical this compound formulation
-
Heparinized syringes
-
Centrifuge
-
HPLC system for plasma drug analysis
Procedure:
-
Dosing: Apply a known dose of the topical this compound formulation to a shaved area on the back of the rat.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.[2][4]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
References
- 1. benchchem.com [benchchem.com]
- 2. Cloud point extraction-HPLC method for determination and pharmacokinetic study of flurbiprofen in rat plasma after oral and transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Effects of Esflurbiprofen on Inflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, particularly the inducible COX-2 isoform at sites of inflammation, this compound effectively reduces the production of these pro-inflammatory mediators.[2] Beyond its direct enzymatic inhibition, this compound and its racemate, flurbiprofen, have been shown to modulate the expression of various genes involved in the inflammatory cascade. This includes the downregulation of key pro-inflammatory genes such as those encoding for cytokines and other inflammatory enzymes.[3][4] These application notes provide a summary of the in vitro effects of this compound and flurbiprofen on the expression of key inflammatory genes and detailed protocols for assessing these effects.
Data Presentation
The following tables summarize the quantitative data on the effect of flurbiprofen and its enantiomers on the expression of inflammatory genes and proteins in various in vitro models.
Table 1: Effect of Flurbiprofen on Inflammatory Gene Expression
| Target Gene | Cell Line | Treatment | Concentration | Incubation Time | Effect on mRNA Expression | Reference |
| COX-2 | SW620 (human colorectal cancer) | Flurbiprofen | 10 nM | 24 h | Significantly decreased | [4] |
| iNOS | RAW 264.7 (murine macrophages) | R(-)- and S(+)-Flurbiprofen | Concentration-dependent | Not specified | Equipotent and concentration-dependent decrease | [5] |
Table 2: Effect of Flurbiprofen on Inflammatory Protein Levels
| Target Protein | Cell Line | Treatment | Concentration | Incubation Time | Effect on Protein Level | Reference |
| COX-2 | SW620 (human colorectal cancer) | Flurbiprofen | 10 nM | 24 h | Significantly decreased | [4] |
| TNF-α | SW620 (human colorectal cancer) | Flurbiprofen | 10 nM | 24 h | Significantly downregulated | [4] |
| IL-1β | SW620 (human colorectal cancer) | Flurbiprofen | 10 nM | 24 h | Significantly downregulated | [4] |
| IL-6 | SW620 (human colorectal cancer) | Flurbiprofen | 10 nM | 24 h | Significantly downregulated | [4] |
| IL-1β | Human peripheral blood monocytes | Flurbiprofen | Not specified | Not specified | Moderate inhibition | [6] |
| TNF-α | Human peripheral blood monocytes | Flurbiprofen | Not specified | Not specified | Moderate inhibition | [6] |
| IL-6 | U-937 and THP-1 cell lines | Flurbiprofen | Not specified | Not specified | Completely abolished | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Anti-inflammatory Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. Furthermore, evidence suggests that flurbiprofen can suppress the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of flurbiprofen on cytokine production by human monocytes and U-937 and THP-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prostaglandin E2 Immunoassay After Esflurbiprofen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the (S)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting the COX enzymes, this compound effectively reduces the production of prostaglandins, including Prostaglandin E2 (PGE2), a principal mediator of inflammation.[1] This application note provides a detailed protocol for measuring the in vitro and in vivo inhibition of PGE2 by this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
The inhibition of COX-1 and COX-2 by this compound prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for all prostaglandins. This leads to a reduction in the synthesis of PGE2, thereby alleviating inflammatory responses. Understanding the potency and efficacy of this compound in reducing PGE2 levels is crucial for its development and application as an anti-inflammatory agent.
Data Presentation
The inhibitory effect of this compound on PGE2 production has been quantified in various studies. The following tables summarize the key quantitative data on the inhibitory concentrations (IC50) of this compound and its related compounds against COX enzymes and PGE2 production.
| Compound | Target | IC50 | Organism |
| This compound (SFP) | COX-1 | 8.97 nmol/L | Human (recombinant) |
| This compound (SFP) | COX-2 | 2.94 nmol/L | Human (recombinant) |
| (R)-Flurbiprofen | COX-1 | 29.5 µmol/L | Human (recombinant) |
| (R)-Flurbiprofen | COX-2 | 4.96 µmol/L | Human (recombinant) |
| Flurbiprofen (racemic) | COX-1 | 17.5 nmol/L | Human (recombinant) |
| Flurbiprofen (racemic) | COX-2 | 4.59 nmol/L | Human (recombinant) |
| Compound | Assay | IC50 | Cell Type/Model |
| This compound (SFP) | PGE2 Production | 14 nM | Rat Peritoneal Leukocytes |
| Flurbiprofen (racemic) | PGE2 Production | 52 nM | Rat Peritoneal Leukocytes |
| (R)-Flurbiprofen | PGE2 Production | 17,000 nM | Rat Peritoneal Leukocytes |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the cyclooxygenase pathway, leading to the inhibition of Prostaglandin E2 synthesis.
Experimental Protocols
In Vitro Inhibition of PGE2 in A549 Human Lung Carcinoma Cells
This protocol is adapted from a study on flurbiprofen and can be used to assess the in vitro efficacy of this compound.
a. Cell Culture and Stimulation:
-
Culture A549 cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well plates and grow to confluence.
-
Induce inflammation by treating the cells with lipopolysaccharide (LPS) at a final concentration of 10 µg/mL and peptidoglycan (PEP) at 3 µg/mL. Incubate overnight.
b. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to various concentrations in the cell culture medium.
-
Remove the stimulation medium from the A549 cells and add the different concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes, 2 hours, 5 hours).
c. Sample Collection and PGE2 Immunoassay:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatant and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the PGE2 concentration.
-
Construct a standard curve using known concentrations of PGE2 to determine the concentration in the samples.
Ex Vivo Inhibition of PGE2 in Rat Peritoneal Leukocytes
This protocol is based on a study that measured the inhibitory effect of S-flurbiprofen on PGE2 production in rat leukocytes.
a. Isolation of Peritoneal Leukocytes:
-
Elicit peritoneal leukocytes in Wistar rats by intraperitoneal injection of a sterile irritant (e.g., glycogen).
-
After a suitable time (e.g., 4 hours), euthanize the rats and harvest the peritoneal exudate cells by washing the peritoneal cavity with sterile, ice-cold PBS.
-
Centrifuge the cell suspension to pellet the leukocytes and wash them with PBS.
b. This compound Treatment and Stimulation:
-
Resuspend the leukocytes in a suitable buffer (e.g., Krebs-Ringer-bicarbonate).
-
Pre-incubate the cell suspension with various concentrations of this compound for a short period (e.g., 15 minutes) at 37°C.
-
Stimulate PGE2 production by adding a stimulating agent, such as a suspension of inactivated Bordetella pertussis.
-
Incubate the mixture for a defined time (e.g., 20 minutes) at 37°C.
c. Sample Collection and PGE2 Immunoassay:
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant for PGE2 analysis.
-
Perform the PGE2 immunoassay on the supernatant using a competitive ELISA kit as described in the in vitro protocol.
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on PGE2 production.
References
Application Note: Measuring Esflurbiprofen Penetration in Ex Vivo Skin Models
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This mechanism blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Topical formulations of this compound, such as hydrogel patches and plasters, are designed for localized drug delivery to treat conditions like osteoarthritis and soft tissue injuries, offering the potential for targeted relief with reduced systemic side effects compared to oral administration.
The efficacy of topical this compound formulations is critically dependent on their ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the target tissues in sufficient concentrations. Therefore, accurate measurement of skin penetration is a crucial step in the development and optimization of these drug products. Ex vivo skin models, utilizing excised human or porcine skin in Franz diffusion cells, provide a reliable and ethical platform for assessing the percutaneous absorption and skin retention of topical formulations.
This application note provides detailed protocols for measuring this compound penetration in ex vivo skin models using Franz diffusion cells, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway. In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. The COX-1 and COX-2 enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes. These prostaglandins contribute to the classic signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain sensitization. By inhibiting COX-1 and COX-2, this compound effectively reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation in the target tissue.
Experimental Protocols
Ex Vivo Skin Permeation Study Workflow
The following diagram outlines the key steps involved in conducting an ex vivo skin permeation study for this compound.
Detailed Methodologies
3.2.1. Skin Membrane Preparation
-
Source: Full-thickness human abdominal or breast skin from cosmetic surgery or porcine ear skin can be used. Porcine skin is a suitable alternative due to its structural similarity to human skin.
-
Preparation: Upon receipt, carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
-
Dermatoming (Optional but Recommended): For consistent thickness, the skin can be dermatomed to a thickness of 300-500 µm.
-
Storage: If not used immediately, the prepared skin sections should be wrapped in aluminum foil, placed in sealed bags, and stored at -20°C or below for up to three months.
-
Pre-study Preparation: On the day of the experiment, thaw the skin at room temperature and cut it into sections large enough to fit the Franz diffusion cells. Equilibrate the skin sections in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting.
3.2.2. Franz Diffusion Cell Setup
-
Apparatus: Use vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²).
-
Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its solubility. For this compound, a phosphate-buffered saline (PBS) at pH 7.4 containing a suitable solubilizing agent (e.g., 2% w/v oleth-20 or a percentage of ethanol) is recommended. The receptor fluid should be degassed before use to prevent air bubble formation.
-
Assembly: Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor fluid.
-
Temperature Control: Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes before applying the formulation.
3.2.3. Application of this compound Formulation and Sampling
-
Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling arm of the receptor chamber for analysis.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
3.2.4. Sample Analysis by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) with the pH adjusted to be acidic (e.g., pH 3.5 with phosphoric acid) is commonly used. An isocratic elution is generally sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm or 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a series of standard solutions of this compound in the receptor fluid to generate a calibration curve for quantification.
-
Quantification: Determine the concentration of this compound in the collected samples by comparing their peak areas to the standard curve.
Data Presentation
The cumulative amount of this compound permeated per unit area of skin (µg/cm²) is plotted against time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of this curve. The lag time (Tlag) can be determined by extrapolating the linear portion of the curve to the x-axis.
Table 1: Hypothetical Ex Vivo Skin Permeation Parameters for Different this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (Tlag) (h) | Cumulative Amount at 24h (µg/cm²) |
| 1% this compound Gel | 15.2 ± 2.1 | 1.8 ± 0.3 | 345.6 ± 25.8 |
| 2% this compound Gel | 28.9 ± 3.5 | 1.5 ± 0.2 | 664.7 ± 42.1 |
| 40 mg this compound Patch | 45.7 ± 4.8 | 2.5 ± 0.4 | 1005.4 ± 60.3 |
| 80 mg this compound Patch | 82.1 ± 7.9 | 2.2 ± 0.3 | 1806.2 ± 98.5 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Table 2: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
Note: These parameters are based on typical values reported in the literature for flurbiprofen analysis and should be validated for each specific study.
Conclusion
The protocols outlined in this application note provide a robust framework for the ex vivo evaluation of this compound skin penetration. The use of Franz diffusion cells coupled with HPLC analysis allows for the accurate and reproducible quantification of this compound permeation through the skin. This methodology is invaluable for researchers, scientists, and drug development professionals in the formulation and optimization of topical this compound products to ensure effective localized delivery and therapeutic efficacy. Adherence to these detailed protocols will facilitate the generation of high-quality, reliable data to support preclinical and clinical development programs.
Application Notes and Protocols for Esflurbiprofen Administration in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[2] These application notes provide detailed protocols for the administration and evaluation of this compound in various preclinical pain models, offering a framework for assessing its therapeutic potential. The primary focus is on inflammatory and nociceptive pain models commonly used in drug discovery and development.
Data Presentation
The following tables summarize the available quantitative data for this compound and its racemate, flurbiprofen, in relevant preclinical pain models.
Table 1: Efficacy of this compound (S-Flurbiprofen) in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Rat | Topical (Plaster) | Not specified | More than 50% inhibition of pain response observed 1 hour after application. Reduced PGE2 levels in inflamed paw exudate from 15 minutes to 6 hours. | [3] |
| Arthritic Pain (Pain-Induced Functional Impairment) | Rat | Intravenous | 0.03 - 3 mg/kg | ED50 = 0.33 ± 0.13 mg/kg. S(+)-flurbiprofen was 100-fold more potent than its R(-)-enantiomer. | [4] |
| Neuropathic Pain (Spared Nerve Injury & Chronic Constriction Injury) | Rat | Intraperitoneal | 4.5 or 9 mg/kg (twice daily) | Statistically significant antinociceptive effects observed. | [5] |
Table 2: Efficacy of Flurbiprofen (Racemate) in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | Not specified | 10 and 20 mg/kg | Dose-dependent inhibition of paw edema. | [6] |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal | Not specified | ED50 values for various NSAIDs provided for comparison. | [7] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade and pain pathways. By blocking this conversion, this compound effectively reduces the production of pro-inflammatory and pain-sensitizing prostaglandins.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a preclinical pain model is outlined below. This workflow ensures a systematic approach from animal acclimatization to data analysis.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Model of Acute Inflammation)
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Von Frey Test in Rats (Model of Mechanical Allodynia)
Objective: To assess the effect of this compound on mechanical pain sensitivity.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform with individual testing chambers
-
This compound
-
Vehicle
-
Positive control (e.g., Gabapentin)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the testing environment for at least 3 days before the experiment. On the testing day, place the animals in the chambers on the mesh platform for 30 minutes to acclimate.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) by applying von Frey filaments to the plantar surface of the hind paw. Start with a filament in the middle of the force range and use the up-down method to determine the 50% withdrawal threshold.
-
Induction of Hypersensitivity (Optional): For models of inflammatory or neuropathic pain, induce hypersensitivity (e.g., with carrageenan, complete Freund's adjuvant, or nerve ligation) and re-measure the PWT after the model is established.
-
Drug Administration: Administer the vehicle, this compound, or positive control at the desired route and time before testing.
-
Post-treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Calculate the change in PWT from baseline for each animal. Compare the PWTs of the treatment groups to the vehicle control group.
Hargreaves Test in Mice (Model of Thermal Hyperalgesia)
Objective: To evaluate the effect of this compound on thermal pain sensitivity.
Materials:
-
Male C57BL/6 or other suitable mouse strain (20-25 g)
-
Hargreaves apparatus (radiant heat source)
-
Glass platform with individual testing enclosures
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the testing enclosures on the glass platform for at least 30 minutes before testing.
-
Baseline Measurement: Determine the baseline paw withdrawal latency (PWL) by focusing the radiant heat source on the plantar surface of the hind paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Induction of Hypersensitivity (Optional): Induce thermal hyperalgesia as required for the specific pain model.
-
Drug Administration: Administer the vehicle, this compound, or positive control.
-
Post-treatment Measurement: Measure the PWL at predetermined time points after drug administration.
-
Data Analysis: Calculate the change in PWL from baseline. Compare the PWLs of the treatment groups to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice (Model of Visceral Pain)
Objective: To assess the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino or other suitable mouse strain (18-22 g)
-
0.6% acetic acid solution
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin)
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice to the laboratory environment and randomly assign them to treatment groups.
-
Drug Administration: Administer the vehicle, this compound, or positive control (typically p.o. or i.p.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for each treatment group compared to the vehicle control group.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: Esflurbiprofen Solubility for In Vitro Assays
Welcome to the technical support center for esflurbiprofen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with concentrations of 100 mg/mL (409.40 mM) being achievable with the aid of ultrasonication.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][3][4]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. To prevent this, it is recommended to:
-
Perform serial dilutions: Instead of adding the high-concentration DMSO stock directly to the medium, perform one or more intermediate dilutions in DMSO to get closer to your final desired concentration.[5]
-
Use pre-warmed media: Adding the DMSO stock to cell culture medium that has been pre-warmed to 37°C can help maintain solubility.[5]
-
Add dropwise while mixing: Add the DMSO stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[3][5]
-
Limit final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is typically below 0.5%, as higher concentrations can be toxic to cells.[3][5]
Q3: Can I use heating or sonication to help dissolve this compound?
A3: Yes, gentle heating and sonication are often used to facilitate the dissolution of this compound in DMSO.[1][5] If you observe precipitation after dilution into your final medium, you can try warming the solution to 37°C or using a bath sonicator for a short period.[5] However, avoid prolonged or excessive heating to prevent potential degradation of the compound.[5]
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my assay?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and a solution of sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline has been shown to be effective.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[1][6][7][8][9] β-cyclodextrin and its derivatives like SBE-β-CD are commonly used.[1][6][7]
-
Salt Formation: Converting the acidic this compound into a salt can significantly improve its aqueous solubility.[10][11][12][13]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[14][15][16][17][18][19][20]
Q5: What is the mechanism of action of this compound?
A5: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[21][22][23][24] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[21][22] By blocking COX enzymes, this compound reduces the production of prostaglandins.[21][22]
Troubleshooting Guides
Guide 1: Dissolving this compound in DMSO
If you are facing difficulties dissolving this compound powder in DMSO, follow these steps:
-
Use High-Quality DMSO: Start with a fresh, unopened bottle of anhydrous (dry) DMSO.[1][3][4] Hygroscopic DMSO that has absorbed moisture will have a significantly lower capacity to dissolve this compound.[1]
-
Vortex Vigorously: After adding the DMSO to the this compound powder, vortex the solution vigorously for 2-5 minutes.[3]
-
Gentle Warming: If undissolved particles remain, place the vial in a 37°C water bath for 10-15 minutes.[3][5]
-
Sonication: As an alternative or in addition to warming, use a bath sonicator for 15-30 minutes to break up any aggregates and aid dissolution.[1][3][5]
-
Visual Inspection: After each step, carefully inspect the solution against a light source to ensure all particles have dissolved and the solution is clear.
Guide 2: Preparing Aqueous Working Solutions for Cell-Based Assays
This guide will help you prepare your final working solution of this compound in an aqueous medium while minimizing precipitation.
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Quantitative Data
The following table summarizes the solubility of this compound and its racemate, flurbiprofen, in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (409.40 mM) | Requires ultrasonication.[1] |
| This compound | 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.23 mM) | Clear solution.[1] |
| This compound | 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (10.23 mM) | Clear solution.[1] |
| (±)-Flurbiprofen | Ethanol | ~25 mg/mL | |
| (±)-Flurbiprofen | Dimethyl Formamide (DMF) | ~25 mg/mL | |
| (±)-Flurbiprofen | DMSO | ~10 mg/mL | [2] |
| (±)-Flurbiprofen | PBS (pH 7.2) | ~0.9 mg/mL | [2] |
| (R)-Flurbiprofen | PBS (pH 7.2) | ~0.9 mg/mL | [25] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 244.26 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh out 24.43 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 15-30 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a 1 mM intermediate stock solution by diluting the 100 mM stock 1:100 in DMSO (e.g., add 2 µL of 100 mM stock to 198 µL of DMSO).
-
Pre-warm the cell culture medium to 37°C.
-
To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 into the pre-warmed cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
Add the this compound solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
The final DMSO concentration in this working solution will be 0.1%.
Protocol 3: Improving Aqueous Solubility with SBE-β-Cyclodextrin
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is fully dissolved and the solution is clear.
-
Prepare a 25 mg/mL this compound stock solution in anhydrous DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD saline solution.
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Characterization of Flurbiprofen/β-Cyclodextrin Inclusion Complex | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
- 9. EP0717637A1 - Inclusion complexes of beta-cyclodextrin with flurbiprofen, ketoprofen and naproxen - Google Patents [patents.google.com]
- 10. brieflands.com [brieflands.com]
- 11. Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GB2111493A - Flurbiprofen salt - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. What is the mechanism of this compound? [synapse.patsnap.com]
- 22. What is this compound used for? [synapse.patsnap.com]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. This compound transdermal - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. (S)-Flurbiprofen (this compound,(S)-氟比洛芬) - 仅供科研 | COX抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Optimizing Esflurbiprofen Topical Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and optimized topical delivery of Esflurbiprofen in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of topical this compound products.
Formulation & Characterization
| Question | Possible Causes | Troubleshooting Steps |
| Why is the viscosity of my this compound gel inconsistent between batches? | - Inaccurate measurement of gelling agents.- Variations in mixing speed, time, or method.[1] - Temperature fluctuations during processing.[1] - Improper hydration of polymers. | - Standardize Measurement: Ensure precise and consistent measurement of all excipients, especially the gelling agent.- Optimize Mixing Parameters: Validate and standardize mixing speed and duration. For shear-sensitive polymers, avoid overly aggressive mixing.[1] - Control Temperature: Maintain a consistent temperature throughout the manufacturing process. Use jacketed vessels for precise temperature control.[1] - Ensure Proper Polymer Hydration: Allow sufficient time for the gelling agent to fully hydrate before proceeding with the formulation. |
| My this compound cream is showing signs of phase separation. What should I do? | - Inadequate emulsification.- Incompatibility between the oil and water phases.- Incorrect concentration of emulsifiers or stabilizers. | - Optimize Emulsification: Ensure the homogenization process is sufficient to create a stable emulsion.- Assess Compatibility: Review the compatibility of all excipients in the formulation.- Adjust Emulsifier Concentration: Experiment with different concentrations of the emulsifying agent to find the optimal level for stability. |
| The pH of my formulation is outside the target range. How can I correct this? | - Incorrect amount of pH adjusting agent.- Degradation of acidic or basic components.- Interaction with packaging materials. | - Verify Calculations: Double-check the calculations for the amount of pH modifier needed.- Assess Stability: Investigate the stability of all formulation components.- Evaluate Packaging: Ensure there are no interactions between the formulation and the container that could alter the pH. The typical pH range for topical formulations is between 5.96 and 6.23 to be suitable for skin application.[2] |
In Vitro Permeation Testing (IVPT)
| Question | Possible Causes | Troubleshooting Steps |
| I'm observing high variability in my Franz diffusion cell permeation data. What could be the reason? | - Inconsistent skin membrane thickness or integrity.- Air bubbles trapped between the membrane and the receptor medium.- Inconsistent dosing of the formulation.- Leaks in the Franz cell assembly. | - Standardize Membrane Preparation: Use a dermatome to ensure consistent skin thickness. Visually inspect each membrane for any damage before mounting.- Eliminate Air Bubbles: Carefully fill the receptor chamber to avoid trapping air bubbles. Tilt the cell during filling to allow air to escape.- Precise Dosing: Use a positive displacement pipette to apply a consistent and accurate dose to the center of the membrane.- Ensure Proper Sealing: Apply a thin, even layer of grease to the flange of the donor chamber and clamp the chambers together securely to prevent leaks. |
| The permeation of this compound appears to be very low or non-existent. What should I check? | - Poor solubility of this compound in the receptor medium, leading to non-sink conditions.- Formulation is not optimized for skin penetration.- Issues with the analytical method's sensitivity. | - Ensure Sink Conditions: The concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility in that medium. Consider adding a solubility enhancer like cyclodextrins or using a hydro-alcoholic receptor solution.- Optimize Formulation: Consider incorporating penetration enhancers into your formulation.[3] - Validate Analytical Method: Verify that the limit of quantification (LOQ) of your analytical method is low enough to detect the permeated drug. |
| My mass balance at the end of the experiment is not close to 100%. What went wrong? | - Incomplete extraction of the drug from the skin or the apparatus.- Adsorption of the drug to the Franz cell components.- Volatilization of the drug or formulation components. | - Optimize Extraction: Ensure your extraction solvent and method are validated for high recovery from the skin and apparatus.- Check for Adsorption: Investigate potential binding of this compound to the glass or other components of the Franz cell.- Minimize Evaporation: Keep the donor chamber covered during the experiment. |
Frequently Asked Questions (FAQs)
General
-
What is this compound and how does it work? this compound is the S-enantiomer of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[4] It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause pain and inflammation.[4]
-
Why is topical delivery of this compound beneficial? Topical delivery allows for localized treatment at the site of pain and inflammation, which can reduce the systemic side effects often associated with oral NSAIDs, such as gastrointestinal issues.[4]
Formulation & Characterization
-
What are the key parameters to evaluate in an this compound topical formulation? Key parameters include appearance, pH, viscosity, drug content uniformity, and stability. For semi-solid dosage forms, rheological properties are crucial for consistent application and performance.
-
How does pH affect the stability and skin permeation of this compound? The pH of the formulation can influence the ionization state of this compound, which in turn affects its solubility and ability to permeate the skin. The pH of a topical formulation should ideally be compatible with the skin's natural pH (around 4.5-5.5).
In Vitro Permeation Testing (IVPT)
-
What is a Franz diffusion cell and how is it used for this compound permeation studies? A Franz diffusion cell is an in vitro apparatus used to study the permeation of a drug through a membrane, typically excised human or animal skin.[5] It consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid that is sampled over time to determine the rate of drug permeation.
-
What type of skin membrane is recommended for this compound permeation studies? Excised human skin is the gold standard. However, due to its limited availability, porcine ear skin is often used as a suitable alternative due to its structural similarity to human skin. Synthetic membranes can also be used for screening purposes.
-
What is the importance of "sink conditions" in IVPT? Maintaining sink conditions in the receptor chamber ensures that the concentration of the drug does not build up to a level that would impede further diffusion from the donor chamber. This mimics the in vivo scenario where the drug is continuously removed by the bloodstream.
Data Presentation
Table 1: In Vitro Skin Permeation of Flurbiprofen Formulations
| Formulation | Cumulative Amount Permeated after 24h (µg/cm²) | Flux (µg/cm²/h) | Lag Time (h) |
| Flurbiprofen in PBS | 45.8 ± 5.2 | 1.9 ± 0.2 | 2.1 ± 0.3 |
| Flurbiprofen with Penetration Enhancer A | 123.5 ± 10.1 | 5.1 ± 0.4 | 1.5 ± 0.2 |
| Flurbiprofen with Penetration Enhancer B | 98.7 ± 8.5 | 4.1 ± 0.3 | 1.8 ± 0.2 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Physicochemical Characterization of this compound Gel Formulations
| Formulation Code | Gelling Agent (%) | pH | Viscosity (cP) | Drug Content (%) |
| EFG-01 | Carbopol 940 (1.0) | 6.8 ± 0.1 | 15,200 ± 500 | 99.5 ± 0.8 |
| EFG-02 | Carbopol 940 (1.5) | 6.7 ± 0.2 | 25,100 ± 700 | 99.2 ± 0.7 |
| EFG-03 | HPMC (2.0) | 6.9 ± 0.1 | 12,500 ± 400 | 99.8 ± 0.5 |
Data is representative and compiled from various sources for illustrative purposes.
Table 3: Stability Data for Optimized this compound Gel (EFG-01) at 40°C/75% RH
| Time (Months) | Appearance | pH | Viscosity (cP) | Drug Content (%) |
| 0 | Clear, homogenous gel | 6.8 | 15,200 | 100.0 |
| 1 | No change | 6.7 | 15,150 | 99.6 |
| 3 | No change | 6.7 | 15,100 | 99.1 |
| 6 | No change | 6.6 | 15,050 | 98.5 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Membrane Preparation:
-
Excised human or porcine skin is thawed at room temperature.
-
Subcutaneous fat and connective tissue are carefully removed.
-
The skin is cut into sections to fit the Franz diffusion cells. The thickness can be standardized using a dermatome (e.g., 500 µm).
-
The skin is visually inspected for any imperfections before mounting.
-
-
Franz Diffusion Cell Setup:
-
Vertical static Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5 mL) are used.
-
The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline pH 7.4 with a solubility enhancer to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
The cells are placed in a circulating water bath to maintain a constant temperature of 32°C.
-
-
Dosing and Sampling:
-
A precise amount of the this compound formulation is applied evenly to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment.
-
An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain a constant volume.
-
Collected samples are stored at -20°C until analysis.
-
-
Skin Deposition Analysis:
-
At the end of the experiment, the skin is dismounted from the diffusion cell.
-
The surface of the skin is washed to remove any unabsorbed formulation.
-
The stratum corneum can be separated from the rest of the skin using tape stripping.
-
The epidermis and dermis can be separated by heat or enzymatic digestion.
-
This compound is extracted from the different skin layers using a suitable solvent (e.g., methanol) and quantified.
-
2. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Serial dilutions are performed to prepare a series of standard solutions with concentrations ranging from, for example, 0.1 to 50 µg/mL.
-
Each standard solution is injected into the HPLC system, and the peak area is recorded.
-
A calibration curve is constructed by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Receptor fluid samples and skin extracts are thawed and filtered through a 0.45 µm syringe filter before injection.
-
The samples are injected into the HPLC system.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound topical delivery.
Caption: Mechanism of action of this compound via inhibition of the COX pathway.
References
- 1. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. permegear.com [permegear.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esflurbiprofen Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for managing the stability of esflurbiprofen in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
While this compound is a relatively stable molecule, the main challenges in aqueous solutions are its low intrinsic solubility and its susceptibility to photodegradation. Key factors that can influence its stability and concentration include pH, temperature, light exposure, and the presence of certain excipients.
Q2: How does pH affect the stability and solubility of this compound?
This compound is a weakly acidic drug with a pKa of approximately 4.27.[1]
-
Below pKa (pH < 4.27): The molecule is predominantly in its unionized, less soluble form.
-
Above pKa (pH > 4.27): It exists primarily in its ionized, more soluble anionic form.[1] While pH has a dramatic effect on solubility, the chemical structure is generally stable against hydrolysis across a wide pH range. However, extreme pH conditions combined with high temperatures can accelerate degradation. For instance, studies on the related compound flurbiprofen in polymeric nanospheres showed it was more degradable at 40°C with an initial pH of 2.67 compared to a pH of 7.00.[2][3] For topical formulations, a pH between 6 and 7 is often preferred to balance solubility and mucosal absorption.[4]
Q3: Is this compound sensitive to light?
Yes, this compound and other NSAIDs of the 2-arylpropionic acid class are known to be sensitive to light. Exposure to UV radiation can lead to photodegradation. The primary proposed mechanism involves decarboxylation of the propionic acid moiety, which can be followed by further oxidation.[5][6] It is critical to protect this compound solutions from light during preparation, storage, and experimentation by using amber glassware or light-blocking containers.
Q4: What is the impact of temperature on this compound solutions?
Elevated temperatures can increase the rate of chemical degradation. The degradation of flurbiprofen generally follows pseudo-first-order kinetics, where the rate constant increases with temperature.[6] Storing solutions at elevated temperatures (e.g., 40°C) can lead to a measurable loss of the active ingredient over time.[2][3] For long-term storage, refrigeration (2-8°C) is recommended unless otherwise specified by a particular formulation protocol.
Q5: How can the aqueous solubility and stability of this compound be improved?
Low aqueous solubility is a significant formulation challenge.[7][8] Several strategies can be employed to enhance both solubility and stability:
-
pH Adjustment: Maintaining the pH above the pKa (e.g., pH 6-7) significantly increases solubility.[4]
-
Co-solvents and Hydrotropes: Using agents like propylene glycol, polyethylene glycol (PEG), sodium benzoate, or sodium acetate can substantially increase solubility.[8][9][10]
-
Surfactants: Anionic surfactants such as sodium dodecylsulfate (SDS) can improve physical stability in suspensions.[11]
-
Complexation: Encapsulation in systems like nanospheres or niosomes can protect the drug from degradation and improve its release profile.[2][12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Rapid decrease in drug concentration or appearance of unknown peaks in HPLC. | 1. Photodegradation: Solution was exposed to UV or ambient light. 2. Chemical Degradation: Storage at high temperature or incompatible excipients. 3. pH Shift: The pH of the solution may have changed, affecting solubility and causing precipitation (not degradation). | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[13] 2. Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C). Review excipient compatibility. 3. Verify & Buffer pH: Measure the pH of the solution. Use a suitable buffer system (e.g., phosphate buffer) to maintain the target pH.[1] |
| Solution appears cloudy or contains precipitate. | 1. Poor Solubility: The concentration of this compound exceeds its solubility at the solution's pH. 2. Temperature Effect: "Salting out" or precipitation occurred due to a decrease in temperature. 3. Aggregation: In nanoparticle or suspension formulations, particles may be aggregating. | 1. Adjust pH/Formulation: Increase the pH to >5.0 or add a validated solubilizing agent (co-solvent, surfactant).[7][8] 2. Check Temperature Profile: Ensure the storage temperature does not cause the drug to fall out of solution. 3. Add Stabilizers: For suspensions, consider adding stabilizers like HPMC, which can be enhanced with surfactants like SDS.[11] |
| Discoloration of the solution (e.g., yellowing). | 1. Degradation: Formation of chromophoric (colored) degradation products. 2. Excipient Interaction: An interaction between this compound and an excipient may be occurring. | 1. Analyze for Degradants: Use a stability-indicating method (e.g., HPLC-UV/MS) to identify degradation products. A transient yellow color has been noted in the biotransformation of flurbiprofen.[14] 2. Simplify Formulation: Prepare a simple solution of this compound in a buffered solvent to confirm if the issue is inherent to the drug or caused by an excipient. |
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study for this compound Solution
Objective: To investigate the stability of an this compound aqueous solution under various stress conditions as per ICH guidelines. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.4)
-
Class A volumetric flasks, pipettes
-
Amber HPLC vials
Equipment:
-
Validated HPLC system with UV detector (set to ~247 nm)
-
pH meter
-
Photostability chamber (with UV and visible light source)
-
Temperature-controlled oven and water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution with the relevant stressor medium to a final concentration of ~10 µg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution (in buffered water) at 60°C for 48 hours in the dark.
-
Photodegradation: Expose the solution (in buffered water) to light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots of each stressed solution.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks and calculate the loss in potency of the parent drug.
-
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Factors Influencing this compound Aqueous Stability
Caption: Key factors impacting this compound stability.
Workflow for a Stability-Indicating HPLC Method
Caption: Workflow for a forced degradation study.
References
- 1. Effect of pH and Formulation Variables on In Vitro Transcorneal Permeability of Flurbiprofen: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and in vitro drug release of flurbiprofen-loaded poly-epsilon-caprolactone nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. EP2865370A1 - Topical aqueous pharmaceutical compositions of flurbiprofen and chlorhexidine - Google Patents [patents.google.com]
- 5. Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of an aqueous injection of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Association between the physical stability of flurbiprofen suspension and the interaction of HPMC/SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of some formulation parameters on flurbiprofen encapsulation and release rates of niosomes prepared from proniosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esflurbiprofen Patch Adhesion in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Esflurbiprofen patch adhesion in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the composition of a typical this compound patch?
A1: this compound patches are transdermal systems designed for controlled drug delivery. A representative formulation contains the active pharmaceutical ingredient (API), this compound, within an adhesive matrix. This matrix is supported by a backing layer and protected by a release liner. The adhesive itself is a critical component for ensuring consistent skin contact.[1][2][3][4]
Table 1: Example Composition of an this compound Transdermal Patch [1][2][3][4]
| Component | Function | Example Excipients |
| Active Pharmaceutical Ingredient | Provides therapeutic effect | This compound |
| Adhesive Matrix | Houses the API and adheres to the skin | Styrene-isoprene-styrene block copolymer, Polyisobutylene |
| Permeation Enhancer | Improves drug absorption through the skin | Mentha oil, Propylene glycol dicaprylate |
| Stabilizer | Prevents degradation of components | Dibutylhydroxytoluene |
| Tackifier | Enhances the initial stickiness of the adhesive | Ester gum HG |
| Plasticizer | Increases flexibility of the patch | Liquid paraffin |
| Backing Layer | Protects the patch from the environment | Polyester |
| Release Liner | Protects the adhesive layer before application | Polyester film |
Q2: What are the critical factors influencing patch adhesion in animal models?
A2: Successful patch adhesion is multifactorial. Key influencing factors include the properties of the adhesive, the characteristics of the animal's skin and fur, the application site, the preparation of the skin, and the animal's behavior. Challenges in adhesion can arise from the complex interplay between the pressure-sensitive adhesive (PSA), permeation enhancers, the active pharmaceutical ingredient (API), and other excipients within the patch formulation.[5]
Q3: Which animal models are commonly used for transdermal studies?
A3: Rodents, such as rats and mice, are frequently used in preclinical transdermal studies due to their availability and cost-effectiveness. However, it's important to note that the skin of these models can be more permeable than human skin. Other models, such as guinea pigs and pigs, have skin that more closely resembles human skin in terms of thickness and permeability.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the application and maintenance of this compound patches in animal models.
Problem 1: Patch fails to adhere or falls off shortly after application.
-
Possible Cause 1.1: Improper Skin Preparation. The presence of fur, oils, or dirt on the skin surface can significantly hinder adhesion.
-
Solution: Proper skin preparation is crucial. This involves carefully clipping or shaving the application site to remove hair.[7] Following hair removal, the skin should be cleaned to remove loose hair and natural skin oils. A gentle wash with warm water and a mild soap, followed by thorough drying, is recommended.[8] Avoid using soaps with moisturizers or lotions. In some cases, wiping the area with isopropyl alcohol may be beneficial, but allow the skin to dry completely before patch application.[8]
-
-
Possible Cause 1.2: Inadequate Initial Pressure. Pressure-sensitive adhesives require firm, initial pressure to ensure full contact with the skin.
-
Solution: After removing the release liner, apply the patch to the prepared site and press down firmly with the palm of your hand for at least 30 seconds. Ensure the entire surface of the patch, especially the edges, is in contact with the skin.
-
-
Possible Cause 1.3: Suboptimal Application Site. Areas with significant movement, flexion, or potential for rubbing can lead to premature patch detachment.
-
Solution: Choose an application site with minimal movement and where the animal is less likely to scratch or bite at the patch. For rodents, the dorsal thoracic region (between the shoulder blades) is a commonly used site.
-
-
Possible Cause 1.4: Adhesive Formulation. The adhesive properties of the patch itself may not be optimal for the specific animal model's skin.
-
Solution: If consistent adhesion failure occurs across multiple animals and proper application techniques are being followed, consider consulting with the patch manufacturer about the adhesive properties. It's also possible to use a secondary adhesive, such as a bio-occlusive dressing or medical tape (e.g., Hy-Tape), around the edges or over the patch to provide additional security.[8][9] Ensure any secondary dressing does not completely cover the patch, as this could alter drug delivery.
-
Problem 2: Partial patch detachment or edge lift.
-
Possible Cause 2.1: Animal Movement and Activity. Normal animal movement can cause stress on the patch, leading to the edges lifting over time.
-
Solution: While some edge lift may be unavoidable, ensuring a flat, low-motion application site can minimize this. For long-term studies, consider using a protective wrap or jacket on the animal to prevent direct contact and disruption of the patch.
-
-
Possible Cause 2.2: Environmental Factors. High humidity or temperature can affect adhesive performance.
-
Solution: Maintain a controlled laboratory environment with stable temperature and humidity levels.
-
Problem 3: Skin irritation at the application site.
-
Possible Cause 3.1: Reaction to the Adhesive or Drug. The animal's skin may have a sensitivity to the adhesive, the drug itself, or other excipients in the patch.[10]
-
Solution: Monitor the application site daily for signs of erythema (redness), edema (swelling), or other signs of irritation. If irritation is observed, remove the patch. Document the reaction and consider using a different patch formulation or an alternative drug delivery method for that animal. Rotating the application site for subsequent patch applications can also help minimize skin irritation.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Patch Adhesion
A common method for quantifying patch adhesion in both clinical and preclinical studies is through a scoring system.[11]
Table 2: FDA Adhesion Scoring System [11]
| Score | Description |
| 0 | ≥ 90% adhered (essentially no lift off the skin) |
| 1 | ≥ 75% to < 90% adhered (some edges lifting from the skin) |
| 2 | ≥ 50% to < 75% adhered (less than half of the patch lifting off the skin) |
| 3 | < 50% adhered, but not detached (more than half of the patch lifting off the skin) |
| 4 | Patch completely detached |
Methodology:
-
At predetermined time points after patch application, visually assess the adhesion of the patch.
-
Assign a score from the scale above based on the percentage of the patch that remains adhered to the skin.
-
Record the scores for each animal at each time point.
-
For a more precise measurement, a transparent grid can be placed over the patch to help estimate the percentage of adhered area.
Protocol 2: In Vitro Peel Adhesion Test
This test measures the force required to remove the transdermal patch from a substrate, providing a quantitative measure of its adhesive strength.
Methodology:
-
Substrate Preparation: A standardized substrate, often stainless steel or a synthetic membrane mimicking skin properties, is cleaned and prepared.
-
Patch Application: A strip of the transdermal patch is applied to the substrate using a standardized pressure (e.g., a roller of a specific weight).
-
Peel Test: After a set dwell time, the substrate is clamped into the lower jaw of a texture analyzer or similar tensile testing machine. The free end of the patch is clamped into the upper jaw.
-
The machine then pulls the patch off the substrate at a constant speed and a specific angle (commonly 90 or 180 degrees).
-
The force required to peel the patch is recorded over the distance of the peel. The average force is reported as the peel adhesion strength (e.g., in N/cm).
Visualizations
Caption: Troubleshooting workflow for this compound patch adhesion failure.
Caption: Factors influencing this compound patch adhesion in animal models.
References
- 1. mims.com [mims.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. pmda.go.jp [pmda.go.jp]
- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 5. Item - Transdermal patch based on pressure-sensitive adhesive: the importance of adhesion for efficient drug delivery - figshare - Figshare [figshare.com]
- 6. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hytape.com [hytape.com]
- 9. mdpi.com [mdpi.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Esflurbiprofen Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using esflurbiprofen in cell culture. It offers troubleshooting advice for common experimental issues, detailed protocols for key assays, and quantitative data to understand the on-target and off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: I'm observing significant cytotoxicity and a decrease in cell viability even at low concentrations of this compound. What could be the cause and how can I mitigate this?
A1: Unexpected cytotoxicity is a common issue with NSAIDs in cell culture. Several factors could be contributing to this observation:
-
High Solute Concentration: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells.
-
Mitigation Strategy: Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments. Ensure the final solvent concentration is as low as possible, typically below 0.1%.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NSAIDs. Some cell types may be inherently more susceptible to this compound-induced apoptosis or necrosis.[1]
-
Mitigation Strategy: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working range. Consider using a less sensitive cell line if the primary cells are too vulnerable for your experimental goals.
-
-
Off-Target Mitochondrial Effects: Some NSAIDs can induce mitochondrial damage, leading to a decrease in ATP production and subsequent cell death.[2]
-
Mitigation Strategy: If mitochondrial toxicity is suspected, you can assess mitochondrial membrane potential using dyes like JC-1 or TMRE. Co-treatment with mitochondrial protective agents could be explored, though this may interfere with the primary experimental question.
-
-
Compound Stability: Degradation of the this compound stock solution can lead to the formation of cytotoxic byproducts.
-
Mitigation Strategy: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.
-
Q2: My results are inconsistent between experiments, particularly the IC50 values for COX inhibition. What are the potential sources of this variability?
A2: Inconsistent results can be frustrating and can often be traced back to subtle variations in experimental procedures.
-
Cell Culture Conditions:
-
Cell Density: The number of cells seeded can significantly impact the apparent potency of a drug.
-
Mitigation Strategy: Standardize your cell seeding protocol. Always count cells and assess viability (e.g., using trypan blue) before plating.
-
-
Passage Number: Cells can undergo phenotypic and genotypic changes at high passage numbers, affecting their response to drugs.
-
Mitigation Strategy: Use cells within a consistent and low passage number range for all experiments.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration.
-
Mitigation Strategy: Maintain a consistent serum concentration across all experiments. If variability persists, consider reducing the serum concentration or using a serum-free medium during the drug treatment period, if your cells can tolerate it.
-
-
-
Assay Protocol:
-
Incubation Times: The duration of drug exposure and incubation with assay reagents must be precise.
-
Mitigation Strategy: Use a calibrated timer and standardize all incubation steps.
-
-
Reagent Preparation: Improperly prepared or stored reagents can lead to inaccurate results.
-
Mitigation Strategy: Prepare fresh reagents as needed and follow the manufacturer's storage instructions.
-
-
Q3: I am investigating the gamma-secretase modulating effects of this compound, but I'm not seeing a clear reduction in Aβ42 levels. What could be wrong?
A3: Observing the gamma-secretase modulating effect of this compound requires careful experimental setup.
-
Cell Model: The cell line used must express amyloid precursor protein (APP) and the gamma-secretase complex.
-
Mitigation Strategy: Use a cell line known to be suitable for Aβ production assays, such as human neuroglioma H4 cells or HEK293 cells stably overexpressing APP.
-
-
Assay Sensitivity: The method used to detect Aβ42 may not be sensitive enough to measure the changes induced by this compound.
-
Mitigation Strategy: Use a highly sensitive ELISA or Meso Scale Discovery (MSD) assay specifically for Aβ42. Ensure that your baseline Aβ42 levels are within the detectable range of the assay.
-
-
Drug Concentration: The gamma-secretase modulating effect of flurbiprofen enantiomers occurs at different concentrations than its COX-inhibitory effects.
-
Mitigation Strategy: Perform a dose-response experiment to determine the optimal concentration for Aβ42 reduction in your cell model. Note that both R- and S-enantiomers of flurbiprofen have been shown to lower Aβ42.[3]
-
-
Time Course: The reduction in secreted Aβ42 may not be apparent at early time points.
-
Mitigation Strategy: Perform a time-course experiment to identify the optimal duration of this compound treatment for observing a significant change in Aβ42 levels.
-
Q4: I've noticed changes in cell morphology and adhesion after treating my cells with this compound. Is this a known effect?
A4: Yes, NSAIDs can sometimes induce changes in cell morphology and adhesion, which may be independent of their COX-inhibitory activity.
-
Cytoskeletal Effects: Some NSAIDs can interfere with the cytoskeleton, leading to changes in cell shape and attachment.
-
Mitigation Strategy: Document any morphological changes with microscopy. If these changes interfere with your assay (e.g., causing cell detachment in a viability assay), you may need to use a lower, non-morphology-altering concentration or a shorter treatment duration.
-
-
COX-Independent Signaling: NSAIDs can modulate various signaling pathways beyond prostaglandin synthesis, some of which may influence cell adhesion.
-
Mitigation Strategy: If you suspect a COX-independent effect, you can use a structurally related but COX-inactive compound as a negative control. For flurbiprofen, the R-enantiomer is a good option as it has minimal COX activity but retains gamma-secretase modulating effects.[3]
-
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Cyclooxygenase (COX) Inhibition Profile of this compound
| Enzyme | IC50 (µM) | Source |
| Human COX-1 | 0.03 - 0.48 | [4][5][6] |
| Human COX-2 | 0.4 - 0.9 | [4][7] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., purified recombinant vs. whole-cell). This table provides a range from published data.
Table 2: Off-Target Gamma-Secretase Modulation by Flurbiprofen Enantiomers
| Compound | Effect | Potency | Source |
| This compound (S-Flurbiprofen) | Selectively lowers Aβ42 production | Similar to R-flurbiprofen and racemic flurbiprofen | [3] |
| R-Flurbiprofen | Selectively lowers Aβ42 production | Weak modulator, IC50 for Aβ reduction ~300 µM | [3] |
Note: The gamma-secretase modulating effect is a known off-target activity of flurbiprofen and its enantiomers, independent of COX inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of COX-2 Inhibitory Activity via PGE2 Measurement
Objective: To quantify the inhibitory effect of this compound on COX-2 activity by measuring the reduction in prostaglandin E2 (PGE2) production in a cell-based assay.
Materials:
-
Cell line known to express inducible COX-2 (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) for COX-2 induction
-
This compound
-
Vehicle control (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
COX-2 Induction: The following day, replace the medium with fresh medium containing a pre-determined optimal concentration of LPS (e.g., 1 µg/mL for RAW 264.7 cells) to induce COX-2 expression. Incubate for a sufficient time to allow for COX-2 expression (e.g., 18-24 hours).
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the cells. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[8]
-
Cell Lysis and Protein Quantification: Lyse the remaining cells in the wells and determine the total protein concentration using a Bradford or BCA assay.
-
Data Analysis: Normalize the PGE2 concentrations to the total protein content in each well. Plot the percentage of PGE2 inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Gamma-Secretase Activity Assay
Objective: To assess the modulatory effect of this compound on gamma-secretase activity by measuring the levels of secreted amyloid-beta 42 (Aβ42).
Materials:
-
Human neuroglioma H4 cells or HEK293 cells stably expressing a substrate for gamma-secretase (e.g., APP with the Swedish mutation).
-
Complete cell culture medium.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Aβ42-specific ELISA kit or MSD assay.
-
24-well or 48-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 24-well or 48-well plate and allow them to reach approximately 80-90% confluency.
-
Drug Treatment: Prepare various concentrations of this compound in fresh cell culture medium. Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for Aβ production and secretion into the medium.
-
Conditioned Medium Collection: After incubation, collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells or debris.
-
Aβ42 Measurement: Measure the concentration of Aβ42 in the conditioned medium using a highly sensitive and specific Aβ42 ELISA or MSD assay, following the manufacturer's protocol.[9]
-
Cell Viability Assessment: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to ensure that the observed reduction in Aβ42 is not due to cytotoxicity.
-
Data Analysis: Express the Aβ42 levels as a percentage of the vehicle-treated control. Plot the percentage of Aβ42 reduction against the this compound concentration to determine the EC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target COX inhibitory pathway of this compound.
Caption: Off-target γ-secretase modulation by this compound.
Caption: Workflow for determining COX inhibitory activity.
Caption: Workflow for assessing γ-secretase modulation.
References
- 1. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI EUROPE N.V. [tcichemicals.com]
- 8. arborassays.com [arborassays.com]
- 9. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Esflurbiprofen Bioavailability in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical esflurbiprofen formulations.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation.
| Issue | Potential Causes | Recommended Solutions |
| Low Skin Permeation of this compound | - Inadequate selection of penetration enhancer.- Suboptimal vehicle composition.- High degree of drug crystallization in the formulation. | - Select an appropriate penetration enhancer: Consider using fatty acids, terpenes (e.g., limonene, menthol), or other enhancers known to be effective for NSAIDs.[1] Formulations with counter-ions like diethylamine have also shown significantly increased flux.[2]- Optimize the vehicle: A binary solvent system of propylene glycol and ethanol can enhance drug solubility and permeation.[2]- Incorporate anti-nucleating agents: Polymers can be added to the formulation to prevent drug crystallization and maintain a supersaturated state, which can improve skin permeation.[3][4] |
| Formulation Instability (Phase Separation, Creaming) | - Improper emulsification process.- Incompatible ingredients.- Inadequate viscosity.- Significant changes in pH during storage.[5][6] | - Control processing parameters: Ensure proper temperature control during emulsification, as significant differences between the oil and water phases can lead to instability.[7] Use appropriate shear during mixing to achieve optimal droplet size.[7]- Check ingredient compatibility: Ensure all excipients are compatible with each other and with this compound.- Adjust viscosity: Increasing the viscosity of the continuous phase with polymers or gums can help suspend droplets and prevent separation.[8]- Monitor and adjust pH: Ensure the final pH of the formulation is within a stable range for the chosen emulsifiers and gelling agents.[6][8] |
| Drug Crystallization in the Formulation | - Supersaturation of the drug in the vehicle.- Inappropriate solvent evaporation.- Lack of crystallization inhibitors. | - Use anti-nucleant polymers: Incorporate polymers that can inhibit crystal growth.[3][4]- Control solvent evaporation: For formulations applied from a volatile solvent, understanding the evaporation rate is crucial.[9]- Formulate with co-solvents: Using a co-solvent system can improve drug solubility and reduce the tendency for crystallization. |
| Poor Adhesion of Transdermal Patches | - Incompatible adhesive with the drug or other excipients.- Insufficient cohesive strength of the adhesive.- Presence of moisture on the skin. | - Select a suitable adhesive: Acrylic, silicone, and polyisobutylene adhesives are commonly used.[10] The choice should be based on compatibility with the drug and desired adhesion properties.[11]- Enhance cohesion: A semi-interpenetrating network (semi-IPN) strategy can improve the cohesive properties of pressure-sensitive adhesives without compromising drug release.[12]- Ensure proper application: The skin should be clean and dry before patch application to ensure optimal adhesion. |
| Inconsistent In Vitro Permeation Results | - Variability in skin samples.- Improper Franz diffusion cell setup.- Air bubbles trapped under the skin membrane. | - Standardize skin preparation: Use a consistent protocol for skin preparation to minimize variability.[13]- Ensure proper cell assembly: Apply a thin layer of grease to the cell joints to ensure a good seal.[14] Carefully clamp the donor and receptor chambers together.- Remove air bubbles: Tilt the Franz cell during filling of the receptor chamber to prevent air bubble entrapment.[14] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the most effective penetration enhancers for this compound? A1: Unsaturated fatty acids have shown the greatest enhancement for flurbiprofen permeation.[1] Terpenes like D-limonene and other enhancers such as N-methyl-2-pyrrolidone (NMP) and the use of counter-ions like diethylamine (DEA) have also been reported to significantly increase skin permeation.[1][2]
-
Q2: How can I prepare a stable this compound hydrogel? A2: A common method involves dispersing a gelling agent like Carbopol in water, allowing it to hydrate, and then neutralizing it with an agent like triethanolamine to form the gel. The drug, dissolved in a suitable solvent system (e.g., ethanol and propylene glycol), is then incorporated into the gel base.[15][16]
-
Q3: What causes the grainy or waxy appearance in a cream or lotion? A3: This can be due to waxes not being sufficiently heated during the emulsification process, leading to the formation of fine waxy particles before they can be homogenously incorporated. Another reason could be the crystallization of an ionic emulsifier at low temperatures.[6]
Experimental Protocols
-
Q4: What is a standard protocol for in vitro skin permeation studies using Franz diffusion cells? A4: A typical protocol involves mounting a section of prepared skin (e.g., porcine ear or human cadaver skin) between the donor and receptor chambers of a Franz diffusion cell. The receptor chamber is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintained at 37°C. The formulation is applied to the skin surface in the donor chamber. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content, usually by HPLC.[13][17][18]
-
Q5: What are the key parameters for an HPLC method to quantify this compound in skin permeation samples? A5: A common HPLC setup for flurbiprofen analysis includes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol). Detection is typically performed using a UV detector at around 247 nm.[19][20]
Data Interpretation
-
Q6: How is the enhancement ratio (ER) calculated and what does it signify? A6: The enhancement ratio is calculated by dividing the steady-state flux of the drug from a formulation containing a penetration enhancer by the flux from a control formulation without the enhancer. It quantifies the effectiveness of the enhancer in increasing the drug's skin permeation.
Quantitative Data Summary
Table 1: In Vitro Skin Permeation of Flurbiprofen with Different Enhancers
| Enhancer | Concentration (% w/w) | Vehicle | Skin Model | Permeation Flux (µg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Control | - | Isopropyl myristate (IPM) | Rat abdominal skin | N/A | 1.0 | [2] |
| Ethanol (EtOH) | 10 | IPM | Rat abdominal skin | 372.60 ± 45.12 | N/A | [2] |
| N-methyl-2-pyrrolidone (NMP) | 10 | IPM | Rat abdominal skin | 474.21 ± 46.64 | N/A | [2] |
| Diethylamine (DEA) | 10% EtOH/IPM | Rat abdominal skin | 1297.53 ± 121.81 | N/A | [2] | |
| Control | - | Patch | Rat skin | N/A | 1.0 | [21] |
| Geraniol (GER) | - | Patch | Rat skin | N/A | 4.06 | [21] |
| Nerol (NER) | - | Patch | Rat skin | N/A | 1.45 | [21] |
| (E)-3,7-dimethyl-2,6-octadien-1-yl tetradecanoate (GER-C14) | - | Patch | Rat skin | N/A | Highest enhancement | [21] |
Table 2: Pharmacokinetic Parameters of this compound Plaster (SFPP) in Humans
| Tissue/Fluid | Cmax | AUC₀₋₂₄ₕ | Reference |
| Synovium | 245.20 ± 234.67 (ng/g) | 4401.24 (ng·h/g) | [22] |
| Synovial fluid | 934.75 ± 811.71 (ng/mL) | 14,187.58 (ng·h/mL) | [22] |
| Plasma | 1690.50 ± 1258.73 (ng/mL) | 26,782.25 (ng·h/mL) | [22] |
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the permeation of this compound from a topical formulation across a skin membrane.
-
Materials: Franz diffusion cells, excised skin (e.g., porcine ear, human cadaver), receptor medium (e.g., phosphate buffer pH 7.4), magnetic stirrer, water bath, syringe, HPLC system.
-
Procedure:
-
Prepare the skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz diffusion cells in a water bath maintained at 37°C and start the magnetic stirrer.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
2. HPLC Method for Quantification of this compound
-
Objective: To determine the concentration of this compound in samples from in vitro permeation studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare standard solutions of this compound in the receptor medium at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples collected from the Franz diffusion cell experiment.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Visualizations
References
- 1. In vitro and in vivo evaluations of the efficacy and safety of skin permeation enhancers using flurbiprofen as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of counter-ions and penetration enhancers on the skin permeation of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. pharmtech.com [pharmtech.com]
- 8. thecosmeticformulator.com [thecosmeticformulator.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Medical Grade Adhesives: Active Ingredient Control | Elkem.com [elkem.com]
- 12. Enhanced skin adhesion of transdermal drug delivery systemviaa semi-IPN strategy:in vitro/in vivoevaluation and drug release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. ijmspr.in [ijmspr.in]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Esflurbiprofen dosage for different in vivo models
Welcome to the technical support center for the in-vivo application of Esflurbiprofen. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing preclinical studies involving this compound. Here you will find detailed dosage information, experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful implementation of your research.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the use of this compound in in-vivo models.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound? A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3] Additionally, this compound may influence other signaling pathways, including the endocannabinoid system and the NF-κB pathway, contributing to its analgesic and anti-inflammatory effects.
-
Q2: What are the common administration routes for this compound in animal models? A2: this compound and its racemate, flurbiprofen, have been successfully administered via several routes in animal models, including oral (gavage), topical (plasters, gels, or creams), intravenous (IV), and intraperitoneal (IP) injections. The choice of administration route will depend on the specific research question, the animal model being used, and the desired pharmacokinetic profile.
-
Q3: Are there significant species-specific differences in this compound dosage? A3: Yes, it is crucial to recognize that the metabolism and clearance of NSAIDs can vary significantly between species. Therefore, dosages cannot be directly extrapolated from one species to another. It is always recommended to consult literature for species-specific dosage recommendations or conduct pilot studies to determine the optimal dose for your specific model.
-
Q4: What are the potential side effects of this compound in animal models? A4: Similar to other NSAIDs, potential side effects of this compound in animal models can include gastrointestinal irritation or ulceration (especially with oral administration), renal toxicity, and effects on platelet aggregation.[4][5] Topical administration is often employed to minimize systemic side effects. Close monitoring of animal health is essential during any study involving NSAIDs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | - Improper dosage- Inappropriate administration route- Degradation of the compound- High inter-animal variability | - Review the literature for validated dosages in your specific model and for the intended effect.- Consider an alternative administration route that may offer better bioavailability for your target tissue.- Ensure proper storage and handling of the this compound formulation.- Increase the number of animals per group to account for biological variability. |
| Gastrointestinal distress (e.g., ulceration) with oral administration | - Direct irritation of the gastric mucosa- Systemic inhibition of gastroprotective prostaglandins | - Administer this compound with food if possible.- Consider using a gastroprotective agent, such as a proton pump inhibitor or misoprostol.- Switch to a topical or parenteral route of administration to bypass the gastrointestinal tract.[5] |
| Skin irritation with topical application | - Reaction to the vehicle or adhesive- High concentration of the drug | - Test the vehicle alone on a small patch of skin to rule out a reaction to the formulation components.- Reduce the concentration of this compound in the topical formulation.- Decrease the duration or frequency of application. |
| Unexpected mortality in long-term studies | - Cumulative toxicity (e.g., renal or hepatic)- Severe gastrointestinal bleeding | - Implement regular monitoring of kidney and liver function via blood tests.- Perform regular gross and histological examination of tissues.- Reduce the dose or consider intermittent dosing schedules. |
Data Presentation: this compound Dosage in In-Vivo Models
The following tables summarize reported dosages of this compound and its racemate, flurbiprofen, in various animal models. Note that dosages may need to be optimized for your specific experimental conditions.
Table 1: this compound/Flurbiprofen Dosage in Rodent Models
| Species | Model | Drug Form | Dosage | Administration Route | Reference |
| Rat | Adjuvant-Induced Arthritis | S(+)-Flurbiprofen Plaster (SFPP) | Topical application | Topical | [6] |
| Rat | Formalin-Induced Inflammatory Pain | Flurbiprofen Axetil | 10 mg/kg | Intravenous | [7][8][9] |
| Rat | Incision Pain | Flurbiprofen Ester | 5, 10, 15 mg/kg | Not Specified | [10] |
| Rat | Neuropathic Pain | R-Flurbiprofen | 4.5 or 9 mg/kg (twice daily) | Not Specified | [11] |
| Rat | Carrageenan-Induced Paw Edema | Flurbiprofen Nanosuspension Gel | Topical application | Dermal | [12][13] |
| Mouse | Alzheimer's Disease (Transgenic) | R-Flurbiprofen | 10 mg/kg/day | Oral |
Table 2: this compound/Flurbiprofen Dosage in Other Animal Models
| Species | Model | Drug Form | Dosage | Administration Route | Reference |
| Rabbit | Ocular Inflammation | Flurbiprofen | ≥ 50 mg/kg | Intraperitoneal | [14] |
| Rabbit | Ocular Inflammation | 0.5% Flurbiprofen Solution | Topical | Topical (ocular) | [14] |
| Rabbit | Transdermal Delivery Study | Flurbiprofen Hydrogel | 50 mg/kg | Transdermal | [15] |
| Dog | Urate-Induced Arthritic Pain | This compound | Not Specified | Not Specified | [16] |
| Dog | Ocular Inflammation | 1% Flurbiprofen Suspension | Topical | Topical (ocular) | [17] |
Experimental Protocols
Below are generalized protocols for the administration of this compound. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration in Rats
-
Preparation of this compound Solution:
-
For a 10 mg/kg dose in a 200g rat, you will need 2 mg of this compound.
-
This compound is poorly soluble in water. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
To prepare a 1 mg/mL solution, suspend 10 mg of this compound in 10 mL of 0.5% CMC.
-
Vortex or sonicate the suspension to ensure uniformity.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle. For a 200g rat and a 1 mg/mL solution, the volume would be 2 mL.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Topical Patch Application in Rats (Adjuvant-Induced Arthritis Model)
-
Animal Preparation:
-
On the day of application, gently shave the fur from the dorsal side of the affected paw to ensure good contact with the patch.
-
-
Patch Application:
-
Cut the S(+)-flurbiprofen plaster to the desired size. One study used a 1.0 cm x 0.88 cm patch.[18]
-
Carefully apply the patch to the shaved area of the paw.
-
A light bandage may be used to secure the patch and prevent the animal from removing it.
-
-
Duration and Frequency:
-
In one cited study, the patch was applied for 6 hours per day for 5 consecutive days.[18]
-
The paw should be observed daily for signs of skin irritation.
-
-
Pain Assessment:
-
Pain thresholds can be evaluated using methods such as the Randall-Selitto test or a flexion test of the ankle joint.[19]
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: COX Inhibition
Caption: this compound's primary mechanism of action.
Experimental Workflow: Arthritis Model
Caption: Workflow for an in-vivo arthritis study.
Logical Relationship: Dosage Adjustment Considerations
Caption: Factors influencing dosage selection.
References
- 1. NSAIDs: eNdocannabinoid stimulating anti-inflammatory drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flurbiprofen axetil alleviates the effect of formalin-induced inflammatory pain on the cognitive function of rats with mild cognitive impairment through the AMPKα/NF-κB signaling pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Preparation and in vitro / in vivo evaluation of flurbiprofen nanosuspension-based gel for dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and in vitro / in vivo evaluation of flurbiprofen nanosuspension-based gel for dermal application: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 15. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. Guidelines on the Safe Use of NSAIDS - WSAVA 2016 Congress - VIN [veterinarypartner.vin.com]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Preventing Esflurbiprofen degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of esflurbiprofen during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
pH: this compound is a weakly acidic drug with a pKa of approximately 4.27. At pH values above its pKa, it becomes more ionized and soluble in aqueous solutions, which can affect its stability and extraction efficiency. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways. It is crucial to control the temperature during all sample handling, processing, and storage steps.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation of some non-steroidal anti-inflammatory drugs (NSAIDs). While specific data on this compound is limited, it is a prudent measure to protect samples from light.
-
Enzymatic Degradation: Biological samples, particularly plasma and tissue homogenates, contain various enzymes, such as esterases and metabolic enzymes (e.g., Cytochrome P450s), that can metabolize this compound. The primary metabolic pathway for flurbiprofen is hydroxylation to 4'-hydroxyflurbiprofen, mediated by CYP2C9.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: To minimize degradation, biological samples (e.g., plasma, synovial fluid) should be processed as quickly as possible after collection. If immediate analysis is not possible, samples should be stored frozen, typically at -20°C or -80°C. For flurbiprofen, studies have shown stability in plasma under various conditions, which can serve as a guideline for this compound.
Table 1: Reported Stability of Flurbiprofen in Rat Plasma [1]
| Condition | Duration | Stability |
| Short-term (Room Temperature) | Up to 4 hours | Stable |
| Long-term | Not specified | Stable |
| Freeze/Thaw Cycles | Multiple cycles | Stable |
| Autosampler | Not specified | Stable |
Note: While this data is for racemic flurbiprofen, it provides a useful starting point. It is highly recommended to perform your own stability studies for this compound in your specific matrix and under your laboratory's conditions as part of your bioanalytical method validation.[2][3][4]
Q3: Can this compound undergo racemization to R-flurbiprofen during sample preparation?
A3: Racemization, the conversion of one enantiomer to its mirror image, can be a concern for chiral drugs.[5][6] For flurbiprofen, studies have indicated that R- to S-inversion is negligible in vivo.[7] However, the potential for racemization during sample preparation, especially under harsh conditions (e.g., extreme pH or high temperatures), cannot be entirely ruled out without specific investigation. It is good practice to use mild extraction conditions to minimize this risk.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of samples containing this compound.
Issue 1: Low recovery of this compound from the biological matrix.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH during extraction: this compound is more lipophilic and less water-soluble in its non-ionized form (at pH < 4.27). If the pH of your sample is too high during a liquid-liquid extraction with an organic solvent, the ionized form will remain in the aqueous phase, leading to poor recovery. | Acidify your sample to a pH below 4.0 using a suitable acid (e.g., phosphoric acid, formic acid) before extraction. This will convert this compound to its non-ionized form, improving its partitioning into the organic solvent. |
| Inappropriate extraction solvent: The polarity and composition of the extraction solvent are critical for efficient recovery. | Screen different organic solvents or solvent mixtures (e.g., diethyl ether:dichloromethane:isopropanol, heptane:tert-butyl methyl ether) to find the optimal system for your specific matrix and analytical method.[8][9][10] |
| Protein binding: this compound is highly bound to plasma proteins, primarily albumin.[7] Incomplete disruption of this binding will result in low recovery. | Use a protein precipitation step with a suitable agent like acetonitrile or methanol prior to extraction. Alternatively, the acidification step mentioned above can also help to disrupt protein binding. |
Issue 2: High variability in analytical results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling: Variations in time, temperature, or light exposure between samples can lead to differential degradation. | Standardize your sample preparation workflow. Ensure all samples are processed under the same conditions (e.g., on ice, protected from light) and for the same duration. |
| Enzymatic activity: If samples are left at room temperature for varying periods, enzymatic degradation can occur at different rates. | Process samples on ice and add an enzyme inhibitor if necessary and compatible with your analytical method. For plasma samples, the use of fluoride or citrate as an anticoagulant can also help to inhibit some enzymatic activity. |
| Incomplete vortexing or mixing: Insufficient mixing during extraction steps can lead to incomplete partitioning and variable recovery. | Ensure thorough and consistent vortexing or mixing at each step of the extraction process. |
Issue 3: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound: The unknown peaks could be degradation products resulting from hydrolysis, oxidation, or photodegradation. | Conduct forced degradation studies (stress testing) on this compound standards under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and their retention times. This will help to confirm if the unknown peaks in your samples are indeed degradants. |
| Matrix interference: Components from the biological matrix may co-elute with your analyte or appear as extra peaks. | Optimize your chromatographic method (e.g., mobile phase composition, gradient) to improve the separation of this compound from matrix components. Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to achieve a cleaner extract. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
Aliquoting: Aliquot 200 µL of plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Acidification: Add 50 µL of 1 M phosphoric acid to the plasma sample and vortex briefly to mix. This will adjust the pH to below 4.
-
Extraction: Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase used for your LC-MS/MS or HPLC analysis.
Protocol 2: Protein Precipitation (PPT) of this compound from Plasma
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from the LLE protocol.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the tube vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
Caption: Recommended workflow for this compound sample preparation.
Caption: Potential degradation pathways for this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Esflurbiprofen In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Esflurbiprofen in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound, the (S)-enantiomer of flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Q2: Is this compound more potent than racemic flurbiprofen?
Yes, in vitro studies have shown that the (S)-enantiomer (this compound) is the more pharmacologically active form and a more potent inhibitor of COX enzymes compared to the (R)-enantiomer.[4][5] Racemic flurbiprofen is a mixture of both (S) and (R) enantiomers.
Q3: What is a suitable vehicle control for this compound in in vitro experiments?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound in in vitro studies. It is crucial to use the same concentration of DMSO in the vehicle control group as in the experimental groups. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are appropriate positive controls for apoptosis induction when studying the effects of this compound?
Several well-characterized compounds can be used as positive controls for inducing apoptosis in cancer cell lines. The choice of positive control may depend on the specific cell line and experimental goals. Common positive controls include:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide range of cell types.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and induces apoptosis.
-
Camptothecin: A topoisomerase I inhibitor that leads to DNA damage and triggers apoptosis.
Q5: What are suitable negative controls for cell proliferation assays with this compound?
The primary negative control for cell proliferation assays is the vehicle control (e.g., media with DMSO) to account for any effects of the solvent on cell growth. Additionally, an untreated control group (cells in media alone) should be included to establish the baseline proliferation rate.
Troubleshooting Guides
Unexpected Results in Cell Viability/Proliferation Assays (e.g., MTT, WST-1)
| Problem | Possible Cause | Troubleshooting Steps |
| Increased cell viability at high this compound concentrations | Compound precipitation at high concentrations can interfere with the assay readout. | - Visually inspect the wells for any precipitate.- Reduce the highest concentration of this compound.- Use a different solvent or improve solubilization. |
| Off-target effects or paradoxical stimulation of proliferation in certain cell lines. | - Test a wider range of concentrations to determine if the effect is dose-dependent.- Use a different cell line to see if the effect is cell-type specific.- Investigate alternative signaling pathways that might be activated. | |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete formazan solubilization (MTT assay). | - Ensure complete solubilization by thorough mixing.- Increase the volume of the solubilization solution. |
Inconsistent Results in Western Blot Analysis of NF-κB Pathway
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins | Inefficient cell lysis or protein extraction. | - Use a lysis buffer containing phosphatase and protease inhibitors.- Ensure complete cell lysis by sonication or repeated freeze-thaw cycles. |
| Low abundance of the target protein. | - Increase the amount of protein loaded onto the gel.- Enrich for the protein of interest using immunoprecipitation. | |
| Suboptimal antibody concentration or incubation time. | - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). | |
| High background | Insufficient blocking. | - Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | - Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | - Increase the number and duration of washing steps. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell/Enzyme Source | Reference |
| (S)-Flurbiprofen (this compound) | 0.48 | 0.47 | Guinea pig whole blood | [6] |
| Flurbiprofen (racemic) | 0.5 | 0.5 | Guinea pig whole blood | [7] |
| (R)-Flurbiprofen | 17 | N/A | Rat inflammatory leukocytes | [4] |
| Celecoxib | >100 | 0.04 | Human recombinant | [8] |
Table 2: In Vitro Anti-proliferative Activity of Flurbiprofen Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 24h | Reference |
| Flurbiprofen derivative (SGK597) | PC-3 (prostate cancer) | 27.1 | |
| Flurbiprofen derivative (SGK597) | DU-145 (prostate cancer) | 6.9 | |
| Flurbiprofen derivative (SGK597) | LNCaP (prostate cancer) | 106.7 | |
| Flurbiprofen derivative | MCF-7 (breast cancer) | 28.74 |
Experimental Protocols
Protocol: Measurement of Prostaglandin E2 (PGE2) in Cell Culture Supernatant using ELISA
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] at 1 µg/mL) to induce PGE2 production.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
ELISA Procedure:
-
Perform the PGE2 ELISA according to the manufacturer's instructions of a commercial kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Add a fixed concentration of HRP-conjugated PGE2 to each well to compete with the PGE2 in the samples.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol: Western Blot for NF-κB (p65) Nuclear Translocation
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., TNF-α) for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of both fractions.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls.
-
Mandatory Visualizations
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Caption: Workflow for measuring PGE2 levels after this compound treatment.
Caption: this compound may inhibit the NF-κB signaling pathway.
References
- 1. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-flurbiprofen: isomeric ballast or active entity of the racemic compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Efficacy Showdown: Esflurbiprofen vs. Diclofenac
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, and diclofenac stand as prominent agents in the management of pain and inflammation. While clinical comparisons are available, a direct head-to-head preclinical evaluation is less documented. This guide provides a comprehensive overview of the available preclinical data for each compound, offering an objective comparison of their anti-inflammatory and analgesic properties to aid researchers, scientists, and drug development professionals in their assessments.
Mechanism of Action: Targeting Prostaglandin Synthesis
Both this compound and diclofenac exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1][3] By blocking COX-1 and COX-2, these drugs reduce prostaglandin production, thereby mitigating the inflammatory cascade and alleviating pain.[1][2] Diclofenac is known to be a potent COX inhibitor.[2][4] this compound, as the active enantiomer of flurbiprofen, also demonstrates potent inhibition of COX enzymes.[5][6]
Preclinical Anti-Inflammatory Efficacy
This compound:
The preclinical anti-inflammatory efficacy of this compound has been notably demonstrated in a rat adjuvant-induced arthritis (AIA) model, a common model for chronic inflammation. A study evaluating a topical this compound plaster (SFPP) reported a significant decrease in prostaglandin E2 (PGE2) content in the paw exudate of AIA rats from 15 minutes to 6 hours after application.[6]
Diclofenac:
Diclofenac has been extensively studied in various preclinical models of inflammation. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, diclofenac has shown significant anti-inflammatory activity. For instance, a 5 mg/kg dose of diclofenac sodium resulted in a 74.19% inhibition of edema when combined with ascorbic acid. In the formalin-induced inflammation model, the same combination led to a 97.25% inhibition.
| Drug | Animal Model | Key Findings | Reference |
| This compound (Topical) | Adjuvant-Induced Arthritis (Rat) | Decreased PGE2 content in paw exudate. | [6] |
| Diclofenac (Oral) | Carrageenan-Induced Paw Edema (Rat) | 74.19% inhibition of edema (in combination). | |
| Diclofenac (Oral) | Formalin-Induced Inflammation (Rat) | 97.25% inhibition of inflammation (in combination). |
Preclinical Analgesic Efficacy
Similar to the anti-inflammatory data, direct comparative preclinical studies on the analgesic effects of this compound and diclofenac are lacking. The available data for each compound are presented below.
This compound:
In the rat adjuvant-induced arthritis (AIA) model, a topical this compound plaster demonstrated a significant analgesic effect, with over 50% inhibition of the pain response observed 1 hour after application.[6] The analgesic effect was sustained for up to 6 hours.[6]
Diclofenac:
Diclofenac has demonstrated dose-dependent antinociceptive effects in the formalin test in rats. Its analgesic effects are attributed to the inhibition of prostaglandin synthesis. The analgesic effects of diclofenac on muscle pain are also reported to be mediated by peripheral NMDA pain receptors.
| Drug | Animal Model | Key Findings | Reference |
| This compound (Topical) | Adjuvant-Induced Arthritis (Rat) | >50% inhibition of pain response at 1 hour, lasting up to 6 hours. | [6] |
| Diclofenac (Oral) | Formalin Test (Rat) | Dose-dependent antinociceptive effect. |
Experimental Protocols
To provide a clearer understanding of the presented data, the methodologies for the key experiments are outlined below.
Adjuvant-Induced Arthritis (AIA) in Rats (for this compound):
-
Induction: Arthritis was induced by injecting Mycobacterium tuberculosis.[6]
-
Treatment: Twenty days after induction, a topical plaster containing this compound was applied to the dorsal skin of the rats.[6]
-
Assessment:
Carrageenan-Induced Paw Edema in Rats (for Diclofenac):
-
Induction: Edema was induced by injecting carrageenan into the rat paw.
-
Treatment: Diclofenac sodium (5 mg/kg) was administered prior to the carrageenan injection.
-
Assessment: The inhibition of the edema response was measured.
Pharmacokinetic and Pharmacodynamic Insights
This compound:
Topical application of this compound plaster has been shown to result in high tissue penetration. Clinical studies in patients with knee osteoarthritis have demonstrated that this compound is transferred to the synovium and synovial fluid in high concentrations. The plasma concentration of this compound peaks at approximately 6.7 to 12-22 hours after application of the plaster.
Diclofenac:
Following oral administration, diclofenac is rapidly and completely absorbed. It is highly bound to plasma proteins, primarily albumin. Due to first-pass metabolism, approximately 60% of the intact drug reaches systemic circulation. Diclofenac accumulates in the synovial fluid, where concentrations can exceed those in the plasma and persist for a longer duration. The elimination half-life of diclofenac sodium is about 1.3 hours. Pharmacokinetic-pharmacodynamic modeling in arthritic rats showed that the inhibitory effect of diclofenac on PGE2 levels was proportional to its plasma concentration.[4]
| Parameter | This compound (Topical Plaster) | Diclofenac (Oral) |
| Absorption | High transdermal absorption.[6] | Rapid and complete. |
| Peak Plasma Concentration (Tmax) | ~6.7 - 22 hours. | Within 2 hours. |
| Protein Binding | Not specified in preclinical context. | Highly bound to plasma albumin. |
| Distribution | High concentration in synovium and synovial fluid. | Accumulates in synovial fluid. |
| Metabolism | Primarily metabolized in the liver.[1] | Extensive first-pass metabolism. |
| Elimination Half-life | 8.4 hours after plaster removal (in humans). | Approximately 1.3 hours. |
Conclusion
Both this compound and diclofenac are potent inhibitors of cyclooxygenase, leading to effective anti-inflammatory and analgesic activities in preclinical models. The available data suggests that this compound, particularly in its topical formulation, demonstrates excellent tissue penetration and sustained efficacy in a chronic inflammation model. Diclofenac has a well-established profile of rapid absorption and effectiveness in acute inflammation and pain models.
References
- 1. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the analgesic efficacy of flurbiprofen and diclofenac in patients following excimer laser photorefractive keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac vs Flurbiprofen Comparison - Drugs.com [drugs.com]
- 6. scispace.com [scispace.com]
A Comparative Analysis of COX-2 Selectivity: Esflurbiprofen vs. Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of esflurbiprofen and ibuprofen, two nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to assist in understanding their differential mechanisms of action.
Introduction
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation and pain. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Therefore, the COX-2 selectivity of an NSAID is a critical parameter in its pharmacological profile.
This compound, the (S)-enantiomer of flurbiprofen, and ibuprofen are both widely used NSAIDs. This guide will delve into their comparative COX-2 selectivity, presenting quantitative data, outlining experimental methodologies, and visualizing the relevant biological and experimental pathways.
Quantitative Comparison of COX-1 and COX-2 Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 to COX-2 is a common measure of a drug's COX-2 selectivity. A higher ratio indicates greater selectivity for COX-2.
The following table summarizes the reported IC50 values for this compound and ibuprofen against COX-1 and COX-2. It is important to note that these values can vary depending on the specific experimental assay used.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference Assay |
| This compound | ~30 nM | ~900 nM | ~0.03 | In vitro prostaglandin biosynthesis inhibition[1] |
| 0.48 µM | 0.47 µM | ~1.02 | Not specified[2] | |
| ~0.5 µM | ~0.5 µM | ~1 | Guinea pig whole blood assay[3] | |
| Ibuprofen | 12 µM | 80 µM | 0.15 | Human peripheral monocytes[4] |
| 2.9 µM ((S)-(+)-Ibuprofen) | 1.1 µM ((S)-(+)-Ibuprofen) | ~2.64 | Not specified[5] |
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is crucial for the characterization of NSAIDs. A widely accepted method for this is the human whole blood assay .[6][7][8][9] This assay offers a more physiologically relevant environment compared to purified enzyme assays as it accounts for factors like plasma protein binding.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
Objective: To determine the IC50 values of a test compound (e.g., this compound, ibuprofen) for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers who have not consumed any NSAIDs for a specified period.
-
Incubation with Test Compound: Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
COX-1 Assay (TXB2 Measurement):
-
The blood is allowed to clot at 37°C for a defined time (e.g., 60 minutes).
-
The clotting process activates platelets, leading to COX-1 mediated TXA2 production, which rapidly converts to TXB2.
-
The reaction is stopped, and serum is collected for TXB2 measurement using a suitable immunoassay (e.g., ELISA).
-
-
COX-2 Assay (PGE2 Measurement):
-
Heparinized whole blood is incubated with LPS at 37°C for an extended period (e.g., 24 hours) to induce COX-2 expression in monocytes.
-
Following LPS stimulation, the test compound is added at various concentrations.
-
The blood is then incubated to allow for PGE2 production.
-
Plasma is separated, and PGE2 levels are quantified by immunoassay.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Pathways
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Prostaglandin Synthesis Pathway and Inhibition by NSAIDs.
Caption: Workflow for Human Whole Blood Assay for COX Selectivity.
Caption: Comparative COX-2 Selectivity of this compound and Ibuprofen.
Conclusion
The available data indicates that the COX-2 selectivity of this compound can vary depending on the experimental conditions, with some studies suggesting it is relatively non-selective, while others indicate a preference for COX-1 inhibition. Ibuprofen is generally considered to be a non-selective COX inhibitor, with some data suggesting a slight preference for COX-1 or COX-2 depending on the assay. The variability in reported IC50 values underscores the importance of considering the specific experimental context when comparing the selectivity of NSAIDs. The human whole blood assay provides a robust and physiologically relevant method for these evaluations, which is critical for the development of safer and more effective anti-inflammatory therapies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. researchgate.net [researchgate.net]
Validating Esflurbiprofen's COX Inhibition: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Esflurbiprofen's cyclooxygenase (COX) inhibition profile against other common non-steroidal anti-inflammatory drugs (NSAIDs), including Flurbiprofen, Celecoxib, and Ibuprofen. The data presented is compiled from various in vitro studies to assist researchers, scientists, and drug development professionals in evaluating this compound's potency and selectivity.
Executive Summary
This compound, the S-(+)-enantiomer of flurbiprofen, is a potent NSAID that demonstrates inhibitory activity against both COX-1 and COX-2 enzymes.[1] In vitro assays are crucial for characterizing the inhibitory potential and selectivity of NSAIDs. This guide summarizes the available data on the half-maximal inhibitory concentrations (IC50) of this compound and its comparators, provides detailed experimental protocols for conducting these assays, and visualizes the underlying biochemical pathways.
Comparative Analysis of COX Inhibition
The following table summarizes the IC50 values for this compound and other selected NSAIDs against COX-1 and COX-2. It is important to note that these values are compiled from different studies, which may have utilized varying experimental conditions (e.g., enzyme source, assay type). Therefore, direct comparisons should be made with caution. For the most accurate comparison, it is always recommended to evaluate compounds head-to-head in the same assay system.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Type / Enzyme Source |
| This compound (S-Flurbiprofen) | ~0.5 | ~0.5 | ~1 | Guinea Pig Whole Blood |
| Flurbiprofen (racemic) | 0.1 | 0.4 | 0.25 | Human Recombinant Enzymes |
| Ibuprofen | >100 | 80 | <1.25 | Human Whole Blood Assay |
| Celecoxib | 82 | 6.8 | 12 | Human Monocytes |
Note: A lower IC50 value indicates greater potency. The selectivity ratio is a general indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.
Experimental Protocols
Two primary in vitro methods are widely used to determine the COX inhibitory activity of a compound: the human whole blood assay and the recombinant enzyme assay.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.[2][3][4]
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in clotting whole blood.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated whole blood.
Detailed Protocol:
-
Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into tubes with and without an anticoagulant (e.g., heparin).
-
COX-1 Assay (TxB2 production):
-
Aliquot 1 mL of non-anticoagulated blood into tubes.
-
Add various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Centrifuge to separate the serum.
-
Measure TxB2 concentration in the serum using a validated immunoassay (e.g., ELISA).
-
-
COX-2 Assay (PGE2 production):
-
Aliquot 1 mL of heparinized blood into tubes.
-
Add a COX-1 selective inhibitor (e.g., low-dose aspirin) to block background COX-1 activity.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Add various concentrations of the test compound or vehicle control.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure PGE2 concentration in the plasma using a validated immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a suitable nonlinear regression model.
-
Recombinant Human COX-1/COX-2 Enzyme Assay
This assay provides a more direct measure of enzyme inhibition using purified recombinant enzymes.[5][6][7]
Principle: The activity of purified recombinant human COX-1 or COX-2 is measured by detecting the production of prostaglandins from the substrate, arachidonic acid. Inhibition is quantified by the reduction in prostaglandin synthesis in the presence of the test compound.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized recombinant human COX-1 and COX-2 enzymes in an appropriate buffer.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and a reducing agent (e.g., glutathione).
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
-
Detection:
-
Quantify the amount of prostaglandin (e.g., PGE2 or PGF2α) produced using a specific and sensitive method, such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the COX signaling pathway and the experimental workflow for determining COX inhibition.
Caption: COX Signaling Pathway and Inhibition by this compound.
Caption: In Vitro COX Inhibition Assay Workflow.
References
- 1. Analysis on the Research Progress of COX Inhibitor [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. korambiotech.com [korambiotech.com]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Esflurbiprofen and Ketoprofen in a Rat Arthritis Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nonsteroidal anti-inflammatory drugs (NSAIDs) esflurbiprofen and ketoprofen, focusing on their performance in established rat models of arthritis. This analysis is supported by experimental data on their anti-inflammatory and analgesic efficacy, as well as their safety profiles.
At a Glance: Performance in Rat Arthritis Models
| Performance Metric | This compound (S(+)-flurbiprofen) | Ketoprofen | Key Findings in Rat Models |
| Anti-Inflammatory Efficacy (Topical) | Superior inhibition of Prostaglandin E2 (PGE2) | Effective, but less potent than this compound | In an adjuvant-induced arthritis (AIA) model, a topical this compound patch (SFPP) demonstrated more potent and sustained reduction of PGE2 in paw exudate compared to a ketoprofen patch.[1][2] |
| Analgesic Efficacy (Topical) | More rapid and potent reduction in hyperalgesia | Modest analgesic effect | The SFPP patch showed a faster onset and greater inhibition of pain response in the AIA rat model compared to the ketoprofen patch.[1][2] |
| Analgesic Efficacy (Oral) | Effective antinociceptive properties | Effective, with the S(+) enantiomer being the active form | In a uric acid-induced arthritic pain model, orally administered racemic flurbiprofen (containing this compound) was an effective antinociceptive agent. S(+)-ketoprofen was also effective, and notably, the R(-) enantiomer of ketoprofen undergoes bioinversion to the active S(+) form in rats. |
| Gastric Safety | Less gastric damage than racemic ketoprofen | S(+)-ketoprofen shows lower intestinal toxicity than the racemate. | In a healthy rat model, S-flurbiprofen showed a higher potency for aggravating acid-induced gastric injury than racemic flurbiprofen. However, in a separate study, S(+)-ketoprofen demonstrated significantly lower intestinal ulcerogenic effects compared to racemic ketoprofen.[3][4] |
| Mechanism of Action | Potent inhibition of COX-1 and COX-2 enzymes | Inhibition of COX-1 and COX-2 enzymes | This compound (SFP) exhibits more potent in-vitro inhibitory activity against both human COX-1 and COX-2 compared to ketoprofen.[1][2] |
Mechanism of Action: Targeting the Arachidonic Acid Pathway
Both this compound and ketoprofen exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the arachidonic acid signaling pathway. This pathway is central to the inflammatory response in arthritis.
Experimental Protocols
Detailed methodologies for the key animal models used in the comparative studies are outlined below.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established experimental model of polyarthritis used for preclinical testing of anti-arthritic agents.
Procedure:
-
Induction: Male Lewis rats are typically used. Arthritis is induced by a single intraplantar injection of Mycobacterium tuberculosis suspended in Freund's complete adjuvant into the right hind paw.
-
Development of Arthritis: The inflammatory response develops over approximately 20 days, characterized by significant paw edema and hyperalgesia.
-
Treatment: On day 20, topical patches of this compound or ketoprofen are applied to the inflamed paw.
-
Assessment of Efficacy:
-
Anti-inflammatory effect: Paw volume is measured at various time points to assess the reduction in edema. Prostaglandin E2 (PGE2) levels in the paw exudate are quantified using an enzyme immunoassay (EIA) as a key biomarker of inflammation.
-
Analgesic effect: The pain threshold is measured using methods such as the Randall-Selitto test to assess the degree of hyperalgesia.
-
-
Data Analysis: The data from the treatment groups are compared to a control group receiving a placebo patch to determine the statistical significance of the anti-inflammatory and analgesic effects.
Yeast-Induced Knee Arthritis in Rats
This model is used to evaluate the efficacy of analgesics in a monoarticular inflammatory pain setting.
Procedure:
-
Induction: Arthritis is induced by a single intra-articular injection of a yeast suspension (e.g., Saccharomyces cerevisiae) into the knee joint of the rat.
-
Development of Arthritis: This induces an acute inflammatory response characterized by pain and impaired gait.
-
Treatment: Topical patches of this compound or ketoprofen are applied over the affected knee.
-
Assessment of Efficacy:
-
Analgesic effect: Gait is assessed at various time points after patch application. A visual gait scoring system is often used to quantify the degree of pain-related impairment.
-
Anti-inflammatory effect: After the gait assessment, synovial fluid is collected from the knee joint, and the concentration of PGE2 is measured.
-
-
Data Analysis: The improvement in gait and the reduction in synovial fluid PGE2 levels in the treatment groups are compared to a control group.
Conclusion
Based on the available data from rat arthritis models, this compound, particularly when administered topically as an S(+)-flurbiprofen plaster, demonstrates superior anti-inflammatory and analgesic efficacy compared to ketoprofen. This enhanced performance is attributed to its more potent inhibition of COX enzymes and greater skin permeability. While both drugs carry a risk of gastrointestinal side effects, the S(+) enantiomers of both flurbiprofen and ketoprofen appear to have a more favorable safety profile compared to their racemic mixtures. These findings provide a valuable preclinical basis for the continued investigation and development of this compound as a potent agent for the management of arthritic pain and inflammation.
References
- 1. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of acute flurbiprofen and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Esflurbiprofen and Loxoprofen Patches for Topical Pain Relief
In the landscape of topical non-steroidal anti-inflammatory drugs (NSAIDs), Esflurbiprofen and Loxoprofen patches have emerged as prominent options for managing localized pain and inflammation, particularly in conditions like osteoarthritis. This guide provides a detailed, data-driven comparison of these two transdermal therapies, catering to researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Cyclooxygenase
Both this compound and Loxoprofen exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]
This compound , the S-isomer of flurbiprofen, is a potent inhibitor of both COX-1 and COX-2 enzymes.[1][2] Its design as a topical patch allows for improved transdermal absorption and enhanced penetration into affected tissues.[3][4]
Loxoprofen is a prodrug that is absorbed transdermally and then converted into its active metabolite, a trans-alcohol form, which then inhibits COX enzymes.[5][6][7] This prodrug characteristic is a strategic approach to potentially reduce local gastrointestinal irritation.[7][8]
Comparative Efficacy in Osteoarthritis
In a 28-day trial, patients treated with flurbiprofen cataplasms showed a statistically significant greater reduction in pain scores as measured by the Visual Analog Scale (VAS) for the 24-hour most intense pain, current pain, and pain during exercise compared to the loxoprofen sodium cataplasm group.[9][10] The flurbiprofen group also demonstrated superior improvement in joint function, as indicated by lower Western Ontario and McMaster University Osteoarthritis Index (WOMAC) scores at the end of the treatment period.[9][10]
Data Presentation: Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the comparative study of flurbiprofen cataplasms and loxoprofen sodium cataplasms in knee osteoarthritis.[9]
Table 1: Change in Visual Analog Scale (VAS) Pain Scores from Baseline to Day 28
| Pain Assessment | Flurbiprofen Cataplasm (FPC) | Loxoprofen Sodium Cataplasm (LSC) | Difference (FPC - LSC) [95% CI] | P-value (Superiority) |
| 24-h Most Intense Pain | - | - | 0.414 [0.147–0.681] | 0.001 |
| Resting Pain | - | - | 0.085 [-0.207 to 0.377] | >0.05 |
| Exercise Pain | - | - | 0.366 [0.094–0.640] | <0.05 |
| Current Pain | - | - | 0.455 [0.201–0.709] | <0.001 |
A higher negative value indicates a greater reduction in pain. The data presented as 'Difference' reflects the superior pain reduction in the FPC group.
Table 2: Joint Function Assessment (WOMAC Scores) at Week 4
| WOMAC Score | Flurbiprofen Cataplasm (FPC) (Median [IQR]) | Loxoprofen Sodium Cataplasm (LSC) (Median [IQR]) | P-value |
| Total Score | 12.50 [8.00–22.50] | 16.00 [11.00–27.00] | 0.010 |
Lower WOMAC scores indicate better joint function.
Table 3: Incidence of Adverse Events
| Adverse Event Category | Flurbiprofen Cataplasm (FPC) | Loxoprofen Sodium Cataplasm (LSC) | P-value |
| Overall Incidence | 5.6% (7/124) | 33.6% (42/125) | <0.001 |
| Skin Irritation, Rash, Pain | Significantly Lower | Significantly Higher | <0.001 |
| Sticky Hair Uncovering Pain | Significantly Lower | Significantly Higher | <0.001 |
Pharmacokinetic Profile
This compound Patch (LOCOA) The this compound patch is designed for enhanced transdermal absorption.[3][4] Studies in patients with knee osteoarthritis have shown that a single 12-hour application of a 20 mg this compound patch resulted in significantly higher concentrations of the active drug in the synovia, synovial fluid, and plasma compared to a 40 mg flurbiprofen patch.[11] The transdermal absorption of this compound has been calculated to be approximately 73.24 ± 11.58%.[4]
Loxoprofen Patch (LOXOTOP™ PAP) Following transdermal application, Loxoprofen is absorbed and metabolized into its active trans-OH form. In animal studies, the concentration of radioactivity in the skeletal muscle directly beneath the patch was found to be 3.6 to 24 times higher than in muscle tissue away from the application site, confirming localized tissue penetration.
Experimental Protocols
Randomized Controlled Trial of Flurbiprofen vs. Loxoprofen Cataplasms[9]
-
Study Design: An open-label, non-inferiority randomized controlled trial.
-
Participants: 250 patients with knee osteoarthritis.
-
Intervention: Patients were randomly assigned to receive either flurbiprofen cataplasms or loxoprofen sodium cataplasms for 28 days.
-
Primary Outcome: Change in pain measured by a Visual Analog Scale (VAS) from baseline to day 28.
-
Secondary Outcomes:
-
Extent of pain relief.
-
Trends in VAS scores over time.
-
Joint function assessed by the Western Ontario and McMaster University Osteoarthritis Index (WOMAC).
-
Incidence of adverse events.
-
-
Statistical Analysis: The primary outcome was analyzed for non-inferiority and superiority. Secondary outcomes were compared using appropriate statistical tests.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway for NSAIDs and a typical experimental workflow for a comparative clinical trial of transdermal patches.
Caption: NSAID Mechanism of Action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound transdermal - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Loxoprofen - Wikipedia [en.wikipedia.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 9. Efficacy and safety of flurbiprofen cataplasms versus loxoprofen sodium cataplasms in knee osteoarthritis: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of flurbiprofen cataplasms versus loxoprofen sodium cataplasms in knee osteoarthritis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Esflurbiprofen Analysis
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for their specific research needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
A successful cross-validation study hinges on well-defined and robust experimental protocols for each analytical method. Below are representative methodologies for both HPLC and LC-MS analysis of Flurbiprofen, which are applicable to Esflurbiprofen.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC method provides a reliable and cost-effective approach for the quantification of this compound in various matrices, including pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: A common choice is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) with a volumetric ratio of approximately 60:40 (v/v), adjusted to an acidic pH (e.g., pH 3.5) with phosphoric acid, is often employed.[5]
-
Detection: UV detection is commonly performed at a wavelength of 247 nm, which is the lambda max for Flurbiprofen.[4][6]
-
Injection Volume: A standard injection volume is 10-25 µL.[5][7]
Sample Preparation: For solid dosage forms, a representative sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol or the mobile phase), sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for bioanalytical applications where low concentrations of the analyte are expected.
Chromatographic Conditions:
-
Column: A C18 column is also commonly used for LC-MS, often with smaller dimensions to accommodate lower flow rates (e.g., 50 mm x 2.1 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution is often preferred to achieve better separation and shorter run times. A common mobile phase combination is methanol or acetonitrile with an aqueous solution containing a volatile additive like ammonium formate or formic acid to aid in ionization.[8][9]
-
Flow Rate: The flow rate is typically lower than in conventional HPLC, in the range of 0.2-0.4 mL/min.[9]
-
Injection Volume: A smaller injection volume, often around 5 µL, is used.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the negative ion mode is generally used for Flurbiprofen.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. The precursor to product ion transition for Flurbiprofen is typically m/z 243.2 → 199.2.[9]
-
Internal Standard: An internal standard, such as Etodolac or Indomethacin, is crucial for accurate quantification in complex matrices like plasma.[8][9]
Sample Preparation for Biological Matrices (e.g., Plasma): Protein precipitation is a common sample preparation technique. An organic solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase before injection.[8]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the key performance parameters for the HPLC and LC-MS methods based on published data for Flurbiprofen. These parameters are critical for evaluating the suitability of each method for a specific application.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.10 - 5.0 µg/mL[5] | 5 - 5000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.999[9] |
| Limit of Detection (LOD) | 0.03 µg/mL[5] | Not explicitly stated, but significantly lower than HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL[5] | 5 ng/mL[9] |
Table 2: Comparison of Precision and Accuracy
| Parameter | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%RSD) | < 4.56%[5] | < 10%[9] |
| Inter-day Precision (%RSD) | < 4.56%[5] | < 10%[9] |
| Accuracy (% Recovery) | 99.8%[5] | Within ±10% of nominal values[9] |
Mandatory Visualizations
Diagrams are provided below to illustrate the cross-validation workflow and a relevant biological pathway for this compound.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Mechanism of action of this compound via COX inhibition.
Discussion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dictated by the specific requirements of the study.
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. The method demonstrates good linearity, precision, and accuracy within its working range.
LC-MS/MS excels in applications requiring high sensitivity and selectivity, such as bioequivalence studies, pharmacokinetic analysis, and the determination of low-level impurities. The significantly lower LLOQ of the LC-MS/MS method allows for the accurate measurement of this compound in biological matrices like plasma, even at very low concentrations.[9] The use of an internal standard and MRM detection minimizes matrix effects and ensures reliable quantification.
Cross-validation between these two methods is essential when transitioning from one technique to another, for instance, from formulation analysis using HPLC to bioanalytical studies using LC-MS. This process ensures that the data generated by both methods are comparable and reliable, providing confidence in the analytical results across different stages of drug development. The cross-validation should involve the analysis of the same samples by both methods and a statistical comparison of the results to demonstrate correlation and the absence of significant bias.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of HPLC Method for the Estimation of Flurbiprofen in [ijaresm.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Esflurbiprofen's Analgesic Efficacy: A Comparative Guide Across Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of esflurbiprofen, the S-(+)-enantiomer of flurbiprofen, across various animal pain models. This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[1][2] In contrast, the R-(-)-enantiomer, R-flurbiprofen, demonstrates analgesic properties through a distinct mechanism involving the endocannabinoid system, particularly in neuropathic pain states.[3][4] This guide will delve into the efficacy of this compound in inflammatory, neuropathic, and visceral pain models, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its pharmacological profile.
Comparative Efficacy of this compound in Diverse Pain States
The analgesic effects of this compound have been evaluated in a range of animal models designed to mimic different clinical pain conditions. The following tables summarize the quantitative data on its efficacy.
Inflammatory Pain Models
This compound demonstrates robust analgesic and anti-inflammatory effects in models of inflammatory pain.
| Animal Model | Species | This compound Formulation & Dose | Key Findings | Comparator(s) & Key Findings |
| Adjuvant-Induced Arthritis (AIA) | Rat | S(+)-flurbiprofen plaster (SFPP) | Reduced paw hyperalgesia with over 50% inhibition of the pain response 1 hour after application.[5] | Ketoprofen patch: 31% reduction in vocalization counts. Loxoprofen patch: 25% reduction in vocalization counts.[5] |
| Carrageenan-Induced Paw Edema | Rat | Not specified | Demonstrated analgesic effect.[6] | Not specified |
| Silver Nitrate-Induced Arthritis | Rat | Not specified | Demonstrated analgesic effect.[6] | Not specified |
| Urate-Induced Knee Joint Arthritis | Dog | Not specified | Demonstrated analgesic effect.[6] | Not specified |
| Pain-Induced Functional Impairment Model (Arthritic Pain) | Rat | S(+)-flurbiprofen (i.v.) | ED50 = 0.33 +/- 0.13 mg/kg.[7] | R(-)-flurbiprofen (i.v.): ED50 = 30.0 +/- 1.7 mg/kg (100-fold less potent).[7] |
Neuropathic Pain Models
While R-flurbiprofen is more extensively studied for neuropathic pain due to its unique mechanism, comparative data highlights the differing effects of the S-enantiomer.
| Animal Model | Species | This compound Formulation & Dose | Key Findings | Comparator(s) & Key Findings |
| Spared Nerve Injury (SNI) & Chronic Constriction Injury (CCI) | Rat | S-flurbiprofen | Ineffective in ameliorating nociceptive hypersensitivity; induced gastrointestinal toxicity.[3][4] | R-flurbiprofen (4.5 & 9 mg/kg, i.p., twice daily): Significantly reversed mechanical and cold allodynia. Gabapentin: Efficacy comparable to R-flurbiprofen.[3][4] |
Visceral Pain Models
This compound has shown efficacy in reducing visceral pain, a common and often difficult-to-treat pain type.
| Animal Model | Species | This compound Formulation & Dose | Key Findings | Comparator(s) & Key Findings |
| Acetic Acid-Induced Writhing | Mouse | Flurbiprofen (oral) | Dose-dependent analgesic effect: 53% inhibition at 20 mg/kg, 56% at 40 mg/kg, and 65% at 80 mg/kg.[2] | Not specified |
| Acetic Acid-Induced Writhing | Mouse | (S)-flurbiprofen | 59.28% inhibition of writhing.[8] | Novel azine derivative of (S)-flurbiprofen (compound 7): 60.47% inhibition.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used for the preclinical evaluation of anti-arthritic drugs.
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle (Freund's Complete Adjuvant) into the footpad or base of the tail.[8][9]
-
Development of Arthritis: Polyarthritis typically develops within days, reaching maximal severity in one to three weeks, followed by a period of remission.[9]
-
Drug Administration: In the cited study, S(+)-flurbiprofen plaster (SFPP) was applied to the dorsal skin of the AIA rats.[5]
-
Pain Assessment: The pain threshold is evaluated by measuring hyperalgesia, for instance, by quantifying vocalization in response to paw pressure.[5]
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
-
Induction: A subcutaneous injection of a small volume (e.g., 0.1 ml) of a 1% carrageenan solution is administered into the sub-plantar tissue of the rat's hind paw.[5]
-
Inflammatory Response: This induces a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema, which is maximal at around 5 hours post-injection.
-
Drug Administration: Test compounds are typically administered (e.g., orally or intraperitoneally) prior to the carrageenan injection.[5]
-
Assessment: The degree of edema is quantified by measuring the paw volume using a plethysmometer at various time points after carrageenan administration.[5]
Acetic Acid-Induced Writhing in Mice
This model is a common screening tool for visceral analgesics.
-
Acclimatization: Mice are placed in individual observation cages for a period of habituation before the experiment.[6]
-
Drug Administration: The test substance, such as this compound, is administered orally or intraperitoneally.[2][6]
-
Induction of Writhing: After a set period (e.g., 60 minutes) following drug administration, a dilute solution of acetic acid (e.g., 0.6% or 1%) is injected intraperitoneally.[6]
-
Observation and Quantification: The number of "writhes" – a characteristic stretching and constriction of the abdomen and extension of the hind limbs – is counted for a defined period (e.g., 5 to 15 minutes) after the acetic acid injection.[6] The analgesic effect is expressed as the percentage of inhibition of writhing compared to a control group.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the distinct mechanisms of action of the flurbiprofen enantiomers.
References
- 1. Modulation of nitric oxide effects by flurbiprofen enantiomers and nefopam and its relation to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-flurbiprofen-based novel azine derivatives as prostaglandin endoperoxide synthase-II inhibitors: Synthesis, in-vivo analgesic, anti-inflammatory activities, and their molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Esflurbiprofen's In Vivo Anti-inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Esflurbiprofen against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical and clinical studies to aid in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound, the S-(+)-enantiomer of flurbiprofen, is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[1] In vivo studies have demonstrated its significant anti-inflammatory and analgesic properties, often delivered via a topical patch system (S(+)-flurbiprofen plaster, SFPP) which offers enhanced skin permeation. This guide will delve into the comparative efficacy of this compound against other NSAIDs in established animal models of inflammation and in clinical settings.
Mechanism of Action: COX Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the COX enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Specifically, the inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects.[1]
Comparative Efficacy in Preclinical Models
The anti-inflammatory effects of this compound have been evaluated in well-established rodent models, primarily the Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis models.
Carrageenan-Induced Paw Edema
This model is a widely used assay for acute inflammation. Flurbiprofen, the racemate of this compound, has been shown to inhibit carrageenan-induced paw edema through COX inhibition.
Adjuvant-Induced Arthritis (AIA)
The AIA model in rats is a well-established model of chronic inflammation that shares certain pathological features with human rheumatoid arthritis. Studies have utilized this model to compare the efficacy of this compound plaster (SFPP) with other topical NSAIDs.
Table 1: Comparison of Topical NSAIDs in the Rat Adjuvant-Induced Arthritis Model
| Parameter | This compound Plaster (SFPP) | Ketoprofen Patch | Loxoprofen Patch |
| PGE2 Content in Inflamed Paw | Significant decrease | Less effective than SFPP | Less effective than SFPP |
| Paw Hyperalgesia (Pain Threshold) | Significant reduction | Modest analgesic effect | Less effective than SFPP |
| Skin Absorption (24h) | ~92.9% | ~67.8% | ~32.4% |
Data compiled from studies on rat adjuvant-induced arthritis.
The superior performance of the this compound plaster in this model is attributed to its potent COX inhibitory activity and significantly higher skin absorption rate.
Clinical Comparisons
Clinical trials have further validated the anti-inflammatory and analgesic efficacy of this compound, particularly in the context of osteoarthritis.
This compound Plaster vs. Diclofenac Gel for Knee Osteoarthritis
A Phase III, multicenter, randomized, active-controlled, open-label, non-inferiority trial compared the efficacy and safety of this compound plaster (SFPP) with diclofenac gel in patients with knee osteoarthritis over a 2-week period.
Table 2: Efficacy of this compound Plaster vs. Diclofenac Gel in Knee Osteoarthritis
| Efficacy Outcome | This compound Plaster (SFPP) | Diclofenac Gel | P-value |
| Change in rVAS (Pain on rising from a chair) | -41.52 mm | -36.01 mm | 0.001 (Non-inferiority demonstrated) |
| Patients with ≥50% Pain Reduction | 83.8% | 66.7% | 0.001 |
| Change in Pain on Walking (wVAS) | -22.77 mm | -18.68 mm | 0.020 |
rVAS: rising Visual Analog Scale; wVAS: walking Visual Analog Scale. Data from a Phase III clinical trial.[2][3][4]
The study concluded that the this compound plaster was non-inferior to diclofenac gel in reducing pain and was well-tolerated.[3][4] Notably, a significantly higher percentage of patients treated with the this compound plaster achieved a clinically meaningful reduction in pain intensity.[4]
Flurbiprofen Axetil vs. Celecoxib for Postoperative Pain
A retrospective study compared the postoperative pain relief effects of flurbiprofen axetil (a prodrug of flurbiprofen) and celecoxib after total knee arthroplasty.
Table 3: Postoperative Pain Scores (VAS) at 24 hours
| Treatment Group | Pain at Rest (VAS) | Pain with Motion (VAS) |
| Flurbiprofen Axetil | Lower than Celecoxib | Lower than Celecoxib |
| Celecoxib | Higher than Flurbiprofen Axetil | Higher than Flurbiprofen Axetil |
| Saline (Control) | Highest | Highest |
VAS: Visual Analog Scale. Data from a retrospective study on postoperative pain.
In this clinical setting, intravenous flurbiprofen axetil was found to be superior to celecoxib in terms of short-term analgesic efficacy and reducing opioid consumption.[5]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control, vehicle, reference drug (e.g., Indomethacin), and this compound groups.
-
Drug Administration: Test compounds are administered (e.g., topically or orally) at a specified time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the tail base or a hind paw.
-
Development of Arthritis: The primary inflammation appears at the injection site, and systemic secondary lesions (arthritis in other joints) develop in about 10-12 days.
-
Drug Administration: Treatment with this compound or other NSAIDs is typically initiated before or after the onset of secondary lesions and continued for a specified duration.
-
Assessment of Arthritis: The severity of arthritis is assessed by:
-
Clinical Scoring: A visual scoring system (e.g., 0-4 scale) for inflammation in each paw.
-
Paw Volume/Thickness: Measurement with a plethysmometer or calipers.
-
Biochemical Markers: Measurement of inflammatory mediators like PGE2 in paw tissue or serum.
-
-
Data Analysis: The effects of the treatments on the assessed parameters are compared statistically.
Conclusion
The available in vivo data from both preclinical and clinical studies strongly support the anti-inflammatory and analgesic efficacy of this compound. In topical formulations, it demonstrates superior skin permeability and efficacy compared to other topical NSAIDs like ketoprofen and loxoprofen in a rat model of chronic inflammation. Clinically, the this compound plaster has been shown to be a highly effective and well-tolerated treatment for osteoarthritis pain, demonstrating non-inferiority to diclofenac gel and achieving a higher rate of significant pain relief. Furthermore, a prodrug of its racemate has shown advantages over celecoxib in a postoperative pain setting. These findings position this compound as a compelling option for the management of inflammatory conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of S- and R-flurbiprofen on the inflammation-evoked intraspinal release of immunoreactive substance P--a study with antibody microprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Esflurbiprofen and its Parent Compound, Flurbiprofen
Introduction
Flurbiprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It is a chiral compound and has been traditionally marketed as a racemate, a mixture of two stereoisomers (enantiomers): (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen.[2] Esflurbiprofen is the (S)-enantiomer of flurbiprofen.[3] In pharmacology, the stereochemistry of a drug can significantly influence its therapeutic activity and side-effect profile. This guide provides a detailed comparison of the activity of this compound versus its parent compound, flurbiprofen, supported by experimental data and methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Both flurbiprofen and this compound exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining renal blood flow.[5] In contrast, COX-2 is primarily induced at sites of inflammation.[5] The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[6]
The (S)-enantiomer of flurbiprofen, this compound, is considered the more active form in terms of anti-inflammatory properties due to its potent inhibition of prostaglandin synthesis.[2][7] The (R)-enantiomer, R-flurbiprofen, has been shown to have antinociceptive effects but is not anti-inflammatory and does not significantly inhibit prostaglandin biosynthesis at therapeutic concentrations.[7]
Quantitative Comparison of In Vitro Activity
The inhibitory potency of this compound and flurbiprofen against COX-1 and COX-2 enzymes is a key determinant of their activity. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound ((S)-Flurbiprofen) | COX-1 | 0.48 | [8] |
| COX-2 | 0.47 | [8] | |
| This compound ((S)-Flurbiprofen) | COX-1 | ~0.5 | [9] |
| COX-2 | ~0.5 | [9] | |
| This compound ((S)-flurbiprofen) | COX-1 | ~0.03 | [10] |
| COX-2 | ~0.9 | [10] |
Note: IC50 values can vary between different assay systems and conditions.
Pharmacokinetics and Efficacy
A study comparing the tissue pharmacokinetics of an this compound plaster with oral flurbiprofen tablets in patients with knee osteoarthritis revealed important differences in drug delivery and concentration at the site of inflammation.[11][12][13]
| Parameter | This compound Plaster (Topical) | Flurbiprofen Tablets (Oral) |
| Administration Route | Transdermal | Oral |
| Peak Plasma Concentration (Cmax) | 1690.50 ± 1258.73 ng/ml (at 12h) | 2160.00 ± 563.21 ng/ml (at 2h) |
| Peak Synovial Fluid Concentration (Cmax) | 934.75 ± 811.71 ng/ml (at 12h) | 1017.40 ± 394.15 ng/ml (at 7h) |
| Area Under the Curve (AUC0–24 h) in Synovium | 4,401.24 ng·h/g | 4,862.70 ng·h/g |
The study concluded that the this compound plaster delivers a high concentration of the active compound to the synovium and synovial fluid, suggesting efficient deep-tissue transfer.[11][12][13] This localized delivery may offer advantages in treating conditions like osteoarthritis by maximizing efficacy at the target site while potentially minimizing systemic side effects.[3]
Experimental Protocols
In Vitro COX Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of NSAIDs against COX-1 and COX-2.[14]
Principle: The ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured. The inhibition is quantified by measuring the reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid.[14]
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, flurbiprofen) and reference standards
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
PGE2 ELISA kit
-
96-well microplates and a microplate reader
Procedure:
-
Solutions of the test compounds are prepared at various concentrations.
-
In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors are added.
-
The test compounds are added to the wells. A control group without any inhibitor is included.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction mixture is incubated at 37°C for a specific period.
-
The reaction is stopped, and the concentration of PGE2 produced is measured using an ELISA kit.
-
The IC50 value is calculated from the concentration-response curve.
In Vivo Models for Analgesic and Anti-inflammatory Activity
Animal models are crucial for evaluating the therapeutic efficacy of NSAIDs.[15][16]
1. Writhing Test for Analgesic Activity:
-
Principle: This model assesses the analgesic effect of a drug by measuring the reduction in the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of an irritant like acetic acid in mice.[15]
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test drug (e.g., this compound or flurbiprofen) is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[15]
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.
-
2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity:
-
Principle: This is a classic model to evaluate the anti-inflammatory activity of drugs. Edema is induced in the paw of a rat by injecting carrageenan, and the reduction in paw volume after drug administration is measured.[15]
-
Procedure:
-
The initial paw volume of the animals is measured using a plethysmometer.
-
The test drug is administered.
-
After 30 minutes, 0.1 ml of 1% carrageenan is injected into the subplantar region of the paw.[15]
-
The paw volume is measured again at specific time intervals (e.g., 3 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated.
-
Conclusion
This compound, the (S)-enantiomer of flurbiprofen, is the primary contributor to the anti-inflammatory activity of the racemic compound through its potent inhibition of COX-1 and COX-2 enzymes. While both this compound and racemic flurbiprofen are effective NSAIDs, the use of the single, more active enantiomer in formulations, particularly topical ones, allows for targeted delivery to the site of inflammation. This can lead to high local concentrations and efficacy, as demonstrated in pharmacokinetic studies, with the potential for a reduced risk of systemic side effects compared to oral administration of the racemate. The choice between this compound and flurbiprofen will depend on the desired therapeutic outcome, the route of administration, and the specific clinical indication.
References
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of tissue pharmacokinetics of this compound plaster with flurbiprofen tablets in patients with knee osteoarthritis: A multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Esflurbiprofen in Forschung und Entwicklung
Ein Leitfaden für Laborpersonal zur Gewährleistung von Sicherheit und Umweltverträglichkeit.
Die ordnungsgemäße Entsorgung des nichtsteroidalen Antirheumatikums (NSAR) Esflurbiprofen ist für die Sicherheit des Laborpersonals und den Schutz der Umwelt von entscheidender Bedeutung. Als pharmazeutischer Wirkstoff darf this compound unter keinen Umständen in den Hausmüll oder das Abwassersystem gelangen. Die Entsorgung muss als gefährlicher Abfall nach den geltenden lokalen und nationalen Vorschriften erfolgen. Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für die sichere Handhabung und Entsorgung von this compound-Abfällen in einer Laborumgebung.
Risikobewertung und Sicherheitsvorkehrungen
Vor Beginn der Entsorgungsmaßnahmen ist es unerlässlich, die mit this compound verbundenen Gefahren zu kennen. Obwohl ein spezifisches Sicherheitsdatenblatt (SDB) für this compound (CAS 51543-39-6)[1][2] konsultiert werden muss, liefert das SDB für den verwandten Wirkstoff Flurbiprofen wichtige Gefahrenhinweise.
Zusammenfassung der Gefahreneinstufung (basierend auf Flurbiprofen):
| Gefahrenklasse | GHS-Code | Signalwort | Gefahrenhinweis |
| Akute Toxizität (oral) | H301 | Gefahr | Giftig bei Verschlucken[3][4] |
| Reproduktionstoxizität | H361 | Achtung | Kann vermutlich die Fruchtbarkeit beeinträchtigen oder das Kind im Mutterleib schädigen[3][4] |
| Hautreizung | H315 | Achtung | Verursacht Hautreizungen[3][4] |
| Schwere Augenreizung | H319 | Achtung | Verursacht schwere Augenreizung[3][4] |
| Spez. Zielorgan-Tox. (einmalig) | H335 | Achtung | Kann die Atemwege reizen[3][4] |
Aufgrund dieser Einstufungen muss this compound als gefährlicher chemischer Abfall behandelt werden. Das Tragen von persönlicher Schutzausrüstung (PSA), einschließlich Schutzbrille, chemikalienresistenten Handschuhen (z. B. Nitril) und Laborkittel, ist bei der Handhabung von this compound-Abfällen obligatorisch.
Abfalltrennung und -sammlung: Ein operatives Protokoll
Eine strikte Trennung der Abfallströme ist der erste Schritt zu einer konformen Entsorgung. Mischen Sie this compound-Abfälle niemals mit nicht gefährlichen Abfällen.
Schritt-für-Schritt-Anleitung zur Sammlung:
-
Reine Substanz und konzentrierte Lösungen:
-
Sammeln Sie abgelaufenes oder nicht mehr benötigtes this compound in Pulverform sowie konzentrierte Restlösungen in einem dafür vorgesehenen, bruchsicheren und dicht verschließbaren Behälter für chemische Abfälle.
-
Der Behälter muss deutlich als "Gefährlicher Abfall: this compound" oder gemäß den internen Laborrichtlinien gekennzeichnet sein.
-
-
Kontaminierte Feststoffe:
-
Sammeln Sie alle mit this compound kontaminierten Einwegartikel (z. B. Handschuhe, Pipettenspitzen, Wischtücher, Wägeschälchen) in einem separaten, deutlich gekennzeichneten Abfallbehälter oder einer robusten, ausgekleideten Box.
-
Dieser Abfallstrom wird als "Mit Chemikalien kontaminierte Betriebsmittel" klassifiziert.
-
-
Kontaminierte Flüssigkeiten (verdünnte Lösungen):
-
Sammeln Sie wässrige Abfälle, die Spuren von this compound enthalten, in einem separaten, auslaufsicheren Kanister für flüssige chemische Abfälle.
-
Der pH-Wert der Lösung sollte vor der Sammlung neutralisiert werden, falls erforderlich und sicher durchführbar.
-
Wichtig: Entsorgen Sie keine this compound-haltigen Flüssigkeiten über das Spülbecken oder das Abwassersystem.[5]
-
Abfallklassifizierung und Deklaration
Die korrekte Klassifizierung des Abfalls ist für die Abholung und Entsorgung durch ein lizenziertes Entsorgungsunternehmen unerlässlich. In Deutschland und Europa erfolgt dies über die Abfallschlüsselnummer (ASN) gemäß dem Europäischen Abfallverzeichnis (EAV).
Relevante Abfallschlüsselnummern:
| Abfallschlüsselnummer (ASN) | Beschreibung | Anwendbarkeit für this compound-Abfall |
| 180109 | Arzneimittel mit Ausnahme derjenigen, die unter 18 01 08 fallen | Anwendbar für nicht mehr verwendbare this compound-Chargen.[5] |
| 180108* | Zytotoxische und zytostatische Arzneimittel | Aufgrund der Reproduktionstoxizität (H361) könnte je nach lokaler Auslegung eine Einstufung als besonders überwachungsbedürftiger Abfall erforderlich sein. Dies muss mit dem Abfallbeauftragten geklärt werden.[6] |
| 180104 | Abfälle, an deren Sammlung und Entsorgung aus infektionspräventiver Sicht keine besonderen Anforderungen gestellt werden | Nicht geeignet für reines this compound oder hochkontaminierte Materialien.[7] |
Das Sternchen () bei 180108* kennzeichnet den Abfall als gefährlich.*
Lagerung und Abholung
Lagern Sie die verschlossenen und korrekt gekennzeichneten Abfallbehälter an einem sicheren, gut belüfteten und dafür ausgewiesenen Ort, getrennt von inkompatiblen Materialien. Die Abholung und endgültige Entsorgung muss durch ein zertifiziertes Fachunternehmen für die Entsorgung von Sondermüll erfolgen. Die thermische Behandlung (Verbrennung) in einer Sonderabfallverbrennungsanlage ist die bevorzugte Methode, um die vollständige Zerstörung des Wirkstoffs sicherzustellen.[5]
Visuelle Leitfäden
Die folgenden Diagramme veranschaulichen den logischen Arbeitsablauf für die Entscheidungsfindung bei der Entsorgung von this compound.
Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von this compound-Abfällen.
Durch die strikte Einhaltung dieser Verfahren stellen Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung sicher, dass die Entsorgung von this compound sicher, umweltverträglich und in Übereinstimmung mit allen gesetzlichen Vorschriften erfolgt.
References
- 1. This compound | CAS 51543-39-6 | LGC Standards [lgcstandards.com]
- 2. chembk.com [chembk.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Abfallschlüsselnummer 180109 - Abfallmanager Medizin [abfallmanager-medizin.de]
- 6. Abfallschlüsselnummer 180108* - Abfallmanager Medizin [abfallmanager-medizin.de]
- 7. Abfallschlüsselnummer 180104 - Abfallmanager Medizin [abfallmanager-medizin.de]
Safeguarding Researchers: Personal Protective Equipment and Disposal protocols for Esflurbiprofen
Essential guidance for the safe handling and disposal of Esflurbiprofen in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
Researchers and drug development professionals working with this compound, a nonsteroidal anti-inflammatory drug (NSAID), must adhere to stringent safety protocols to mitigate potential health risks.[1] This document provides essential, step-by-step guidance on the personal protective equipment (PPE) required for handling this active pharmaceutical ingredient (API), as well as detailed operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE based on various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Powder Form) | Primary: • Full-face respirator with appropriate particulate filter or a Powered Air-Purifying Respirator (PAPR) • Chemical-resistant gloves (e.g., Nitrile) • Disposable gown or lab coat • Safety goggles with side-shields (if not using a full-face respirator) Secondary: • Shoe covers |
| Solution Preparation and Handling | Primary: • Safety glasses with side-shields or safety goggles • Chemical-resistant gloves (e.g., Nitrile) • Lab coat Secondary: • Face shield (if splashing is a risk) |
| Accidental Spill Cleanup | Primary: • Full-face respirator with appropriate particulate and vapor cartridges • Heavy-duty, chemical-resistant gloves • Chemical-resistant disposable coveralls • Chemical-resistant boots or shoe covers • Safety goggles (if not using a full-face respirator) |
It is imperative that all PPE be inspected for integrity before each use and that personnel are properly trained in its correct application and removal to avoid cross-contamination.[2][3]
Experimental Protocols for Safe Handling
To minimize exposure and ensure operational safety, the following procedural steps should be followed when working with this compound:
-
Preparation: Before handling, ensure that the designated work area, such as a chemical fume hood or a ventilated enclosure, is clean and operational. All necessary PPE and spill cleanup materials should be readily accessible.
-
Weighing: When weighing solid this compound, perform the task within a certified chemical fume hood or a balance enclosure to contain any airborne particles. Use appropriate tools to handle the substance and avoid creating dust.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing. If heating is required, do so in a well-ventilated area.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the designated area, taking care to avoid contaminating skin or clothing. Wash hands and any exposed skin immediately and thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including unused this compound powder, contaminated gloves, wipes, and disposable lab coats, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed waste containers. Do not mix incompatible waste streams.
-
Disposal Route: All this compound waste must be disposed of as hazardous chemical waste through an approved waste management vendor, in accordance with local, state, and federal regulations.[4][5] Do not dispose of this compound down the drain or in regular trash.[6]
Visualizing Safety: Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and the subsequent workflow for the proper disposal of this compound waste.
Caption: Workflow for PPE selection and waste disposal for this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. safetyware.com [safetyware.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. (S)-Flurbiprofen - Safety Data Sheet [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. How to safely dispose of household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
